(R)-Leucic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331458 | |
| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Leucic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20312-37-2 | |
| Record name | D-Leucic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20312-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020312372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AX56U3YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Leucic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Leucic Acid: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine.[1] This alpha-hydroxy acid is of significant interest to the scientific community due to its roles in various biological processes, including the regulation of lipid metabolism and its potential as a muscle-building supplement.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are presented to facilitate further research and development.
Chemical Structure and Identification
This compound is the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid.[3] Its structure is characterized by a carboxylic acid group and a hydroxyl group on the alpha-carbon, with an isobutyl side chain.
| Identifier | Value |
| IUPAC Name | (2R)-2-hydroxy-4-methylpentanoic acid[3] |
| Synonyms | D-Leucic acid, D-α-Hydroxyisocaproic acid[4] |
| CAS Number | 20312-37-2[3] |
| Chemical Formula | C6H12O3[3] |
| Molecular Weight | 132.16 g/mol [3] |
| SMILES | CC(C)C--INVALID-LINK--O[3] |
| InChI Key | LVRFTAZAXQPQHI-RXMQYKEDSA-N[5] |
Physicochemical Properties
The physicochemical properties of leucic acid are crucial for its handling, formulation, and biological activity. The data presented below is for the racemic mixture (DL-Leucic acid) and the individual enantiomers where available.
| Property | This compound | (S)-Leucic Acid | DL-Leucic Acid |
| Melting Point (°C) | 76-80[5] | 78-80 | 75 |
| Boiling Point (°C) | 251.31 (estimated) | 277.83 (rough estimate) | 249 (at 760 mmHg) |
| pKa (Strongest Acidic) | 4.26 (predicted) | 4.26 (predicted) | 3.86 (predicted) |
| Water Solubility (g/L) | 165.5 (estimated) | 124 (predicted) | 886 mg/mL |
| LogP | 0.522 (estimated) | 0.78 (predicted) | 0.522 (estimated) |
| Optical Rotation [α]D | Not specified | -26° (c=2, 1% NaOH) | Not applicable |
Biological Activity and Signaling Pathways
This compound is a metabolite of Lactobacillus and has been shown to promote intestinal fatty acid absorption by upregulating the expression of CD36.[2] This suggests a role in microbe-host interactions and the regulation of lipid metabolism.[2]
CD36-Mediated Fatty Acid Uptake
CD36 is a scavenger receptor that functions as a fatty acid translocase, facilitating the uptake of long-chain fatty acids into cells.[6] The upregulation of CD36 by this compound can lead to increased intracellular fatty acid concentrations. This process is believed to involve downstream signaling cascades that may include the activation of protein kinases and transcription factors that regulate the expression of genes involved in lipid metabolism.[6]
Effects on Muscle Cells
Studies on the related amino acid, leucine, have shown that it can modulate mitochondrial biogenesis and energy metabolism in C2C12 myotubes through SIRT1-AMPK signaling pathways.[7] While direct evidence for this compound is still emerging, it is plausible that it may exert similar effects on muscle cell metabolism.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from D-leucine.[8]
Materials:
-
D-leucine
-
1N Sulfuric acid
-
Sodium nitrite (B80452)
-
Deionized water
-
Ethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2.62 g of D-leucine in 30 ml of 1N sulfuric acid in a flask and cool the solution to 0°C in an ice bath.[8]
-
Separately, dissolve 2.07 g of sodium nitrite in 15 ml of water.[8]
-
Slowly add the sodium nitrite solution to the D-leucine solution while maintaining the temperature at 0°C.[8]
-
Stir the resulting solution at 0°C for 3 hours, followed by stirring at room temperature for 2 hours.[8]
-
Extract the reaction mixture three times with 10 ml of ethyl ether using a separatory funnel.[8]
-
Combine the organic layers and wash with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate.[8]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a light-yellow solid.[8]
Characterization of this compound
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.[9][10]
Instrumentation and Parameters:
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]
-
For 1H NMR, typical parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
For 13C NMR, a proton-decoupled experiment is typically performed with a spectral width of ~220 ppm and a longer relaxation delay and acquisition time to ensure quantitative data if needed.[11]
4.2.2. Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve the sample in an appropriate volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[12]
-
Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).[12][13]
Instrumentation and Parameters:
-
Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.[13]
-
Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion and confirm the elemental composition.
In Vitro Biological Assays
4.3.1. Cell Culture and Treatment
-
Culture IPEC-J2 (intestinal porcine epithelial cells) or C2C12 (mouse myoblast) cells in appropriate growth medium and conditions until they reach the desired confluency for differentiation (for C2C12) or treatment.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and dilute to the final working concentrations in cell culture medium.[2]
4.3.2. Triglyceride Content Assay in IPEC-J2 Cells
-
Treat IPEC-J2 cells with varying concentrations of this compound (e.g., 0.125-2 mM) for a specified period.[2]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and measure the triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.
4.3.3. Western Blot for AMPK and ERK1/2 Phosphorylation in C2C12 Myotubes
-
Differentiate C2C12 myoblasts into myotubes.
-
Treat the myotubes with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane and probe with primary antibodies specific for phosphorylated and total AMPK and ERK1/2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]
-
Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.
In Vivo Animal Studies
4.4.1. Rat Growth and Feed Efficiency Study
-
House young, growing rats individually in a controlled environment.[14]
-
Provide a basal diet and water ad libitum.
-
Prepare experimental diets by supplementing the basal diet with different concentrations of this compound (e.g., 0-0.3%).[2]
-
Acclimatize the rats to the basal diet before starting the experimental period.
-
Randomly assign rats to the different dietary groups.
-
Measure body weight and feed intake weekly for the duration of the study (e.g., 14 days).[2][14]
-
Calculate weight gain, feed intake, and feed efficiency (weight gain/feed intake).
-
At the end of the study, animals can be euthanized for blood and tissue collection for further analysis.[14]
Conclusion
This compound is a biologically active molecule with the potential to influence key metabolic pathways. This guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols to enable further investigation into its synthesis, characterization, and biological functions. The provided information is intended to serve as a valuable resource for researchers in academia and industry who are interested in exploring the therapeutic and nutraceutical potential of this intriguing compound.
References
- 1. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRAC controls CD36-mediated fatty acid uptake in adipocytes and lipid clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. preprints.org [preprints.org]
- 11. magritek.com [magritek.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. 利用できないコンテンツ [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (R)-Leucic Acid
This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological significance, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Identity and Properties
This compound, also known as (R)-2-hydroxy-4-methylpentanoic acid, is the (R)-enantiomer of leucic acid. It is a metabolite of the branched-chain amino acid, leucine.
| Identifier | Value | Citation |
| CAS Number | 20312-37-2 | [1][2] |
| Molecular Formula | C6H12O3 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| IUPAC Name | (2R)-2-hydroxy-4-methylpentanoic acid | [1] |
| Synonyms | D-Leucic acid, (R)-2-Hydroxyisocaproic acid, D-α-Hydroxyisocaproic acid | [2] |
Physicochemical Properties
| Property | Value | Citation |
| Physical Description | Solid | [1] |
| Melting Point | 76-80 °C | [2] |
| Boiling Point (Predicted) | 251.3 ± 13.0 °C | [2] |
| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.86 ± 0.21 | [2] |
| Solubility | Soluble in DMSO | [2][3] |
Biological Role and Mechanism of Action
This compound is a metabolite produced by certain microorganisms, such as Lactobacillus, and is also found in humans, particularly in association with metabolic conditions like maple syrup urine disease and short-bowel syndrome.[1][2] Its primary biological activities of interest are its role in lipid metabolism and its antimicrobial properties.
This compound has been shown to promote the absorption of intestinal fatty acids.[3][4] This is achieved through the upregulation of the fatty acid translocase, CD36, a key transporter of lipids in the intestine.[4][5] The increased expression of CD36 facilitates the uptake of fatty acids into enterocytes, leading to increased triglyceride synthesis and lipid deposition.[3][4]
CD36 Signaling Pathway
The following diagram illustrates the general signaling pathway of CD36, which is upregulated by this compound.
Figure 1: General CD36 signaling pathway activated by fatty acids like this compound.
This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[6] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to depolarization, increased permeability, and subsequent leakage of cellular contents, ultimately resulting in cell death.[6]
Experimental Protocols
The following diagram outlines a logical workflow for such a synthesis.
Figure 2: A general workflow for the enantioselective synthesis of this compound.
This protocol describes a general method to assess the effect of this compound on CD36 expression in an intestinal epithelial cell line, such as IPEC-J2 or Caco-2.
Methodology:
-
Cell Culture: Culture intestinal epithelial cells to ~80% confluency in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.125-2 mM) for a specified time (e.g., 24 hours).[3] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract total protein and/or RNA.
-
Quantification of CD36 Expression:
-
Western Blot (for protein): Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CD36. Use a secondary antibody conjugated to a detectable marker for visualization. A loading control (e.g., β-actin or GAPDH) is essential.
-
qPCR (for mRNA): Convert extracted RNA to cDNA. Perform quantitative PCR using primers specific for the CD36 gene. Normalize expression levels to a housekeeping gene.
-
-
Data Analysis: Quantify the relative expression of CD36 in treated cells compared to the control.
The following diagram illustrates the experimental workflow.
Figure 3: Experimental workflow for determining the effect of this compound on CD36 expression.
The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., 1 x 10^7 CFU/mL).[6]
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
-
MBC Determination: Subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.[6]
Summary and Future Directions
This compound is a biologically active metabolite with potential applications in modulating lipid metabolism and as an antimicrobial agent. Its ability to upregulate CD36 expression in the intestine presents an interesting avenue for research into nutritional interventions and therapies for malabsorption syndromes. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to explore its therapeutic potential in preclinical and clinical settings. The development of robust and scalable enantioselective synthesis methods will be crucial for advancing the study of this compound.
References
- 1. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-HYDROXY-4-METHYLPENTANOIC ACID | 20312-37-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal CD36 and Other Key Proteins of Lipid Utilization: Role in Absorption and Gut Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) | PLOS One [journals.plos.org]
- 7. Assessment of antimicrobial activity [protocols.io]
(R)-Leucic Acid: A Comprehensive Technical Guide on the Leucine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Leucic acid, also known as D-α-hydroxyisocaproic acid, is a stereoisomer of leucic acid, a metabolite of the essential branched-chain amino acid, leucine (B10760876). While its L-isomer, (S)-Leucic acid, is a more direct product of L-leucine metabolism, this compound is emerging as a molecule of interest due to its potential physiological activities, particularly in the realms of muscle metabolism and gut health. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biochemical synthesis, physiological roles, and the analytical and experimental methodologies used in its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its biological context and research applications.
Introduction
Leucine is a well-established activator of muscle protein synthesis and a critical nutrient for maintaining muscle mass.[1] Its metabolism gives rise to several bioactive molecules, including α-ketoisocaproate (KIC), β-hydroxy-β-methylbutyrate (HMB), and α-hydroxyisocaproic acid (HICA), also known as leucic acid.[1][2] HICA exists as two stereoisomers: (S)-Leucic acid and this compound. While the metabolism of L-leucine primarily yields (S)-Leucic acid, the (R)-isomer is also detected in biological systems and is produced by certain microorganisms, such as Lactobacillus species.[3] This guide focuses specifically on the (R)-enantiomer, exploring its formation, biological effects, and the methodologies for its investigation.
Biochemical Synthesis and Metabolism
The formation of this compound is intrinsically linked to the metabolism of D-leucine, a stereoisomer of the common L-leucine. The metabolic pathway involves a two-step enzymatic process.
Step 1: Oxidative Deamination of D-Leucine
The initial step is the conversion of D-leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC). This reaction is catalyzed by the FAD-dependent enzyme, D-amino acid oxidase (DAO).[4][5] DAO is present in various mammalian tissues, including the kidney and liver, and plays a role in the metabolism of D-amino acids.[6]
Step 2: Stereospecific Reduction of α-Ketoisocaproate
The subsequent step involves the reduction of the ketone group of KIC to a hydroxyl group, yielding this compound. This is a stereospecific reaction catalyzed by a D-2-hydroxyacid dehydrogenase. While a specific mammalian enzyme for this reaction has not been definitively characterized, studies on bacteria such as Lactococcus lactis have identified a D-2-hydroxyacid dehydrogenase (erroneously annotated as PanE) that efficiently catalyzes the NADH-dependent reduction of KIC to D-2-hydroxyisocaproic acid (this compound).[7][8] This bacterial enzyme exhibits high catalytic efficiency for KIC.[7][8]
The following diagram illustrates the proposed metabolic pathway for the formation of this compound from D-leucine.
Metabolic pathway from D-Leucine to this compound.
Physiological Roles and Biological Activities
Research into the specific effects of this compound is ongoing, with many studies having used the racemic mixture, DL-α-hydroxyisocaproic acid (HICA).
Muscle Metabolism
Studies using HICA have shown it to possess anti-catabolic properties and the potential to enhance muscle recovery. Chronic supplementation with HICA has been demonstrated to improve muscle recovery after immobilization-induced atrophy in rats, an effect associated with a sustained increase in protein synthesis.[7]
Intestinal Health and Lipid Metabolism
This compound, as a metabolite of Lactobacillus, has been shown to promote the absorption of fatty acids in the intestine by upregulating the expression of CD36.[3] In vitro studies using IPEC-J2 cells have demonstrated that this compound can increase the content of triglycerides in a dose-dependent manner.[3]
Signaling Pathway Modulation
The molecular mechanisms underlying the effects of leucic acid are being actively investigated. Studies with HICA in C2C12 myotubes have shown that it can modulate key signaling pathways involved in cellular energy status and protein synthesis.
-
AMPK Pathway: HICA has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9]
-
mTOR Pathway: While leucine is a potent activator of the mTORC1 pathway, a key regulator of protein synthesis, studies with HICA have shown that it does not significantly affect the phosphorylation of p70S6K or 4E-BP1, downstream targets of mTORC1.[9] This suggests that the effects of HICA on muscle protein synthesis may be mediated through mTOR-independent mechanisms or that it may primarily act by attenuating protein degradation.
The following diagram depicts the known and hypothesized signaling pathways modulated by leucic acid.
Modulation of cellular signaling by HICA.
Quantitative Data
The quantification of this compound is challenging due to its chiral nature and the presence of its more abundant L-isomer. Most available data is for the racemic mixture, HICA.
| Parameter | Matrix | Species | Value | Reference |
| Pharmacokinetics of D-Leucine Metabolism | ||||
| Fraction of D-Leucine to KIC | Plasma | Rat | 70.1% | [9] |
| Fraction of KIC to L-Leucine | Plasma | Rat | 40.2% | [9] |
| Overall Fraction of D-Leucine to L-Leucine | Plasma | Rat | 28.2% | [9] |
| Enzyme Kinetics of D-2-Hydroxyacid Dehydrogenase (from L. lactis) | ||||
| Vmax/Km for 2-ketoisocaproate | - | - | 6,640 U/mg/mM | [7][8] |
| In Vitro Effects of this compound | ||||
| Triglyceride Increase | IPEC-J2 cells | - | Significant at 0.125-2 mM | [3] |
| In Vivo Effects of this compound | ||||
| Growth-promoting efficacy (vs. L-isomer) | - | Rat | 41% | [3] |
Experimental Protocols
Analytical Methodology: Chiral LC-MS/MS for (R)- and (S)-Leucic Acid Quantification
The stereospecific quantification of (R)- and (S)-Leucic acid in biological matrices requires chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Objective: To separate and quantify the enantiomers of leucic acid in plasma.
Materials:
-
Chiral stationary phase HPLC column (e.g., Crown ether-based or polysaccharide-based)
-
Mass spectrometer with electrospray ionization (ESI) source
-
(R)- and (S)-Leucic acid analytical standards
-
Stable isotope-labeled internal standard (e.g., D7-(R,S)-Leucic acid)
-
Plasma samples
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Protein precipitation reagent (e.g., acetonitrile with 1% formic acid)
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Chiral stationary phase column (e.g., Crownpak CR-I(+)).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize for baseline separation of the enantiomers. A typical starting point is a gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in negative ion mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for leucic acid (e.g., m/z 131 -> 85) and the internal standard.
-
-
Quantification:
-
Construct calibration curves using the peak area ratios of the analytes to the internal standard.
-
The following diagram outlines the workflow for this analytical protocol.
Analytical workflow for chiral separation of leucic acid.
In Vitro Model: C2C12 Myotube Atrophy Assay
This protocol is used to assess the effects of this compound on muscle cell atrophy in vitro.
Objective: To induce and measure myotube atrophy and assess the protective effects of this compound.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
Atrophy-inducing agent (e.g., TNF-α and IFN-γ)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against myosin heavy chain (MHC)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and imaging software
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium until 80-90% confluency.
-
Induce differentiation by switching to differentiation medium.
-
Maintain in differentiation medium for 4-6 days, changing the medium every 48 hours, until myotubes are formed.
-
-
Treatment:
-
Pre-treat myotubes with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce atrophy by adding TNF-α and IFN-γ to the medium, with or without this compound, for another 24-48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary anti-MHC antibody.
-
Incubate with fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Measure the diameter of the myotubes using imaging software.
-
Calculate the average myotube diameter for each treatment group.
-
The following diagram illustrates the workflow for the C2C12 myotube atrophy assay.
C2C12 myotube atrophy experimental workflow.
Conclusion and Future Directions
This compound is a metabolite of D-leucine with emerging biological activities, particularly in the context of muscle metabolism and intestinal health. While research has begun to elucidate its metabolic origins and physiological effects, several areas warrant further investigation. Future studies should focus on the stereospecific quantification of this compound in human biological fluids to establish physiological concentration ranges. The identification and characterization of the mammalian enzyme responsible for the stereospecific reduction of KIC to this compound is crucial for a complete understanding of its endogenous synthesis. Furthermore, well-controlled clinical trials are needed to determine the efficacy and safety of this compound supplementation for improving muscle mass and function, as well as its potential applications in metabolic and gastrointestinal disorders. The development of robust and accessible chiral analytical methods will be paramount to advancing our understanding of this intriguing leucine metabolite.
References
- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The d-2-Hydroxyacid Dehydrogenase Incorrectly Annotated PanE Is the Sole Reduction System for Branched-Chain 2-Keto Acids in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 7. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEGG ENZYME: 1.1.1.345 [genome.jp]
- 9. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Biosynthetic Sources of (R)-Leucic Acid: A Technical Guide
Abstract
(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, is a chiral α-hydroxy acid that has garnered interest in the fields of microbiology, food science, and pharmacology. As a metabolite of the essential amino acid L-leucine, its presence in nature is primarily attributed to the metabolic activities of various microorganisms, particularly lactic acid bacteria extensively used in food fermentation. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its sources in microorganisms, fermented foods, and its limited detection in plant and animal kingdoms. Furthermore, this document elucidates the stereospecific biosynthetic pathway responsible for its formation and outlines detailed experimental protocols for its extraction, identification, and quantification.
Introduction
Leucic acid (2-hydroxy-4-methylpentanoic acid) is a hydroxy acid derivative of the branched-chain amino acid L-leucine. It exists as two stereoisomers: this compound and (S)-Leucic acid. The biological activities and natural prevalence of these enantiomers can differ significantly. This compound is recognized as a metabolite of various Lactobacillus species and is implicated in microbe-host interactions, including the regulation of lipid metabolism[1]. This guide focuses specifically on the (R)-enantiomer, providing researchers, scientists, and drug development professionals with a detailed technical resource on its natural sources and biosynthesis.
Natural Occurrence and Sources
The primary natural source of this compound is microbial fermentation. Its presence in plants and animals is not as well-documented and appears to be limited.
Microorganisms
This compound is a known metabolite of several bacterial species, most notably lactic acid bacteria (LAB) belonging to the genus Lactobacillus. These microorganisms are integral to the fermentation of a wide array of food products. The production of leucic acid is a part of the amino acid catabolism pathways in these bacteria.
Certain species of Clostridium, such as the pathogenic bacterium Clostridium difficile, are also capable of producing this compound as part of their leucine (B10760876) fermentation pathway[2].
Fermented Foods
As a direct consequence of microbial metabolism, this compound is found in various fermented foods. The concentration of leucic acid in these products can vary widely depending on the specific microbial strains used, the fermentation conditions (such as temperature and pH), and the composition of the raw materials.
-
Fermented Dairy Products: Yogurt, cheese, and kefir are significant sources of leucic acid. Studies have shown that the concentration of 2-hydroxyisocaproic acid (HICA), the general term for leucic acid, can be substantial in these products. For instance, in a study on fermented milk products, the concentration of HICA was significantly increased by optimizing fermentation conditions[3].
-
Other Fermented Products: Leucic acid has also been identified in other fermented foods such as kimchi, soy sauce, and wine[3].
Plants
The occurrence of leucic acid in the plant kingdom is sporadic and less pronounced compared to its isomer, isoleucic acid. While isoleucic acid is ubiquitously present in plants, leucic acid has been detected in only a few species. For example, L-Leucic acid has been reported in Brassica napus (rapeseed)[4]. However, specific quantification and the enantiomeric distribution in these plant sources are not well-established. There is currently no substantial evidence for the widespread natural occurrence of this compound in plants.
Animals and Humans
This compound is not a common metabolite in mammals under normal physiological conditions. However, its presence has been detected in human biofluids, such as urine, particularly in individuals with certain metabolic disorders. For instance, elevated levels of D-leucic acid have been reported in patients with Maple Syrup Urine Disease (MSUD), an inherited disorder of branched-chain amino acid metabolism, and Short-bowel syndrome[5]. Its presence has also been observed in muscle tissue[3].
Quantitative Data on Leucic Acid in Natural Sources
The following table summarizes the available quantitative data for leucic acid (often reported as 2-hydroxyisocaproic acid or HICA without specifying the enantiomer) in various natural sources. It is important to note that data specifically quantifying the (R)-enantiomer is limited in the current scientific literature.
| Source Category | Specific Source | Analyte | Concentration | Reference |
| Fermented Foods | Fermented Milk Product (optimized conditions) | 2-Hydroxyisocaproic acid | 4651 mg/kg dry weight | [6] |
| Microorganisms | Lactobacillus plantarum (in culture) | 2-Hydroxyisocaproic acid | 526 ± 20.9 µg/mL | [7] |
| Lactobacillus lactis (in culture) | 2-Hydroxyisocaproic acid | 153.1 ± 13.7 µg/mL | [7] | |
| Leuconostoc mesenteroides (in culture) | 2-Hydroxyisocaproic acid | 266.9 ± 5.9 µg/mL | [7] | |
| Human Biofluids | Blood (Newborn, normal) | Hydroxyisocaproic acid | <0.7 µM | [8] |
Biosynthesis of this compound
The formation of this compound from L-leucine is a two-step enzymatic process that occurs in certain microorganisms. This pathway is a key part of the catabolism of branched-chain amino acids.
Biosynthetic Pathway
The biosynthesis involves the initial transamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC). This is followed by a stereospecific reduction of KIC to this compound.
Key Enzyme: D-Hydroxyisocaproate Dehydrogenase (D-HicDH)
The stereospecific reduction of α-ketoisocaproate to this compound is catalyzed by the NADH-dependent enzyme D-hydroxyisocaproate dehydrogenase (D-HicDH)[6][9]. This enzyme belongs to the family of D-2-hydroxyacid dehydrogenases. The gene encoding this enzyme has been identified and characterized in several lactic acid bacteria, including Lactobacillus paracasei and Lactobacillus confusus, as well as in Clostridium difficile[9][10]. The enzyme exhibits high specificity for the (R)-enantiomer, ensuring the production of this compound.
Experimental Protocols
The accurate identification and quantification of this compound from complex matrices such as fermented foods or biological fluids require robust analytical methods. Chiral chromatography is essential to differentiate between the (R) and (S) enantiomers.
Sample Preparation for Analysis from Fermented Dairy Products
This protocol outlines a general procedure for the extraction of leucic acid from a solid or semi-solid dairy matrix like cheese or yogurt.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Direct enantioselective analysis of leucic acid can be achieved using HPLC with a chiral stationary phase (CSP).
-
Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP) or a polysaccharide-based CSP, is required[11].
-
Mobile Phase: The mobile phase composition is critical for achieving separation and can be optimized. A typical mobile phase for a teicoplanin-based column might consist of an aqueous buffer (e.g., ammonium (B1175870) formate) with an organic modifier like methanol (B129727) or acetonitrile[11]. For acidic compounds like leucic acid on certain CSPs, the addition of a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution[12].
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for non-aromatic carboxylic acids. Alternatively, mass spectrometry (LC-MS) can be employed for higher sensitivity and selectivity.
-
Method Development: A systematic approach to method development involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the (R) and (S) enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive technique for the analysis of volatile compounds. For non-volatile compounds like leucic acid, derivatization is necessary to increase their volatility.
-
Extraction: Follow the sample preparation protocol as outlined in section 5.1.
-
Derivatization: The extracted and dried sample is subjected to a derivatization reaction. A common method is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.
-
GC-MS Analysis:
-
Column: A chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) is used for the enantioselective separation of the derivatized leucic acid.
-
Injection: A split/splitless injector is used.
-
Temperature Program: A temperature gradient is programmed to ensure the separation of the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized leucic acid.
-
Conclusion
This compound is a naturally occurring α-hydroxy acid primarily produced by the microbial fermentation of L-leucine, with lactic acid bacteria being the most significant contributors. Consequently, fermented foods, particularly dairy products, represent the main dietary source of this compound. Its presence in plants and animals appears to be minimal under normal physiological conditions but can be detected in mammals in the context of specific metabolic diseases. The stereospecific biosynthesis of this compound is catalyzed by the enzyme D-hydroxyisocaproate dehydrogenase. The analysis and quantification of this compound necessitate the use of chiral separation techniques, such as HPLC or GC-MS with appropriate chiral stationary phases. Further research is warranted to fully elucidate the quantitative distribution of this compound across a broader range of natural sources and to understand its physiological roles in both microorganisms and higher organisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of (R)-2-hydroxyisocaproate dehydrogenase and a family III coenzyme A transferase involved in reduction of L-leucine to isocaproate by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for D-Leucic acid (HMDB0000624) [hmdb.ca]
- 6. uniprot.org [uniprot.org]
- 7. Nucleic Acid Determination in Storage Tissues of Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Hydroxyisocaproic acid (HMDB0000746) [hmdb.ca]
- 9. Characterization of (R)-2-Hydroxyisocaproate Dehydrogenase and a Family III Coenzyme A Transferase Involved in Reduction of l-Leucine to Isocaproate by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and activity of heterologous hydroxyisocaproate dehydrogenases in Synechocystis sp. PCC 6803 ΔhoxYH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Stereochemistry of (R)-Leucic Acid versus (S)-Leucic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucic acid, or 2-hydroxy-4-methylpentanoic acid, a metabolite of the branched-chain amino acid leucine (B10760876), exists as two stereoisomers: (R)-Leucic acid and (S)-Leucic acid. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that lead to significant differences in their biological activities and interactions with chiral environments. This technical guide provides an in-depth exploration of the stereochemistry of (R)- and (S)-Leucic acid, detailing their synthesis, physicochemical properties, distinct biological roles, and the analytical methods for their separation and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these molecules.
Introduction
Chirality is a fundamental concept in pharmacology and drug development, as the stereoisomers of a molecule can have profoundly different physiological effects. Leucic acid, a natural product of leucine metabolism, is a prime example of this principle[1][2]. The (S)-enantiomer is a known modulator of muscle protein synthesis, while the (R)-enantiomer has been identified as a metabolite of Lactobacillus that influences lipid metabolism[3][4]. Understanding the unique properties and biological activities of each enantiomer is crucial for their potential therapeutic applications and for elucidating their roles in host-microbe interactions and metabolic regulation.
Physicochemical Properties
The distinct spatial arrangement of the hydroxyl group in (R)- and (S)-Leucic acid gives rise to differences in their interaction with plane-polarized light (optical activity) and their physical properties in a chiral environment. While many of their physical properties are identical in an achiral environment, key differences are summarized below.
| Property | This compound | (S)-Leucic Acid | Racemic (DL)-Leucic Acid |
| Synonyms | D-α-Hydroxyisocaproic acid, (R)-2-hydroxy-4-methylpentanoic acid | L-α-Hydroxyisocaproic acid, (S)-2-hydroxy-4-methylpentanoic acid | α-Hydroxyisocaproic acid, HICA |
| CAS Number | 20312-37-2[5] | 13748-90-8[3] | 498-36-2[2][6] |
| Molecular Formula | C₆H₁₂O₃[5][7] | C₆H₁₂O₃[3] | C₆H₁₂O₃[6] |
| Molecular Weight | 132.16 g/mol [5][7] | 132.16 g/mol [3] | 132.16 g/mol [6] |
| Melting Point | Not widely reported | 78-80 °C[3] | 76 °C[6] |
| Boiling Point | ~251.3 °C (estimated)[8] | Not widely reported | 249 °C[6] |
| Specific Rotation [α] | Not widely reported | -26.3° (c=1 in 1 M NaOH) | 0° |
| Solubility in Water | 165.5 g/L (estimated)[8] | Not widely reported | 886 mg/mL[6] |
| Solubility in DMSO | Not widely reported | 26 mg/mL[9] | Not widely reported |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure leucic acid typically starts from the corresponding enantiomer of leucine.
Synthesis of this compound from D-Leucine
A common method for the synthesis of this compound involves the diazotization of D-leucine.
Experimental Protocol:
-
Reaction Setup: Dissolve 2.62 g of D-leucine in 30 mL of 1N sulfuric acid in a flask and cool the solution to 0°C in an ice bath.
-
Diazotization: Slowly add a solution of 2.07 g of sodium nitrite (B80452) in 15 mL of water to the stirred D-leucine solution.
-
Reaction: Maintain the reaction mixture at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extraction: Extract the reaction mixture three times with 10 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the ether layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield this compound as a light-yellow solid (yield approx. 2.08 g)[10].
Synthesis of (S)-Leucic Acid from L-Leucine
The synthesis of (S)-Leucic acid can be achieved using a similar diazotization reaction, starting with L-leucine.
Experimental Protocol:
-
Reaction Setup: Dissolve L-leucine in 1N sulfuric acid and cool to 0°C.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite.
-
Reaction: Stir the mixture at 0°C for several hours, followed by stirring at room temperature.
-
Extraction: Extract the product into an organic solvent such as diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with brine and dry over an anhydrous salt.
-
Isolation: Evaporate the solvent to obtain (S)-Leucic acid.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.
Workflow for Enzymatic Resolution:
Caption: Workflow for enzymatic kinetic resolution of racemic leucic acid.
Analytical Methods for Enantiomeric Separation
The separation and quantification of (R)- and (S)-Leucic acid are critical for studying their individual properties and activities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol:
-
Column Selection: A polysaccharide-based CSP, such as a cellulose (B213188) or amylose (B160209) derivative, is often effective.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. For reversed-phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. The exact ratio and additives (e.g., trifluoroacetic acid for acidic compounds) need to be optimized.
-
Sample Preparation: Dissolve the leucic acid sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV). The two enantiomers will have different retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the non-volatile leucic acid enantiomers must first be converted into volatile derivatives.
Experimental Protocol:
-
Derivatization: A two-step derivatization is common. First, the carboxylic acid is esterified (e.g., with methanol to form the methyl ester). Second, the hydroxyl group is acylated (e.g., with trifluoroacetic anhydride). It is crucial that the derivatization process does not cause racemization.
-
Column Selection: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, is used to separate the derivatized enantiomers.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The enantiomers are separated on the chiral column and then detected by the mass spectrometer, which provides both quantification and structural information.
Biological Activities and Signaling Pathways
The stereochemistry of leucic acid dictates its interaction with biological systems, leading to distinct signaling outcomes.
This compound and CD36 Signaling
This compound, a metabolite produced by Lactobacillus, has been shown to promote intestinal fatty acid absorption by upregulating the expression of the scavenger receptor CD36[3].
Signaling Pathway of this compound via CD36:
Caption: Proposed signaling pathway of this compound through the CD36 receptor.
(S)-Leucic Acid and mTORC1 Signaling
(S)-Leucic acid, as a metabolite of leucine, is involved in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of muscle protein synthesis[9][11].
Signaling Pathway of (S)-Leucic Acid via mTORC1:
Caption: Activation of the mTORC1 signaling pathway by (S)-Leucic acid.
Implications for Drug Development
The distinct biological activities of (R)- and (S)-Leucic acid highlight the importance of stereochemistry in drug design and development.
-
(S)-Leucic Acid: Its role in promoting muscle protein synthesis makes it a potential therapeutic agent for conditions involving muscle wasting, such as sarcopenia and cachexia.
-
This compound: Its ability to modulate lipid metabolism through CD36 suggests its potential use in addressing metabolic disorders.
The development of stereoselective syntheses and analytical methods is paramount for the production and quality control of enantiomerically pure leucic acid for pharmaceutical applications. Regulatory agencies often require the characterization of individual enantiomers of a chiral drug to ensure safety and efficacy.
Conclusion
This compound and (S)-Leucic acid, while structurally similar, are distinct chemical entities with unique biological functions. The (S)-enantiomer plays a key role in muscle protein synthesis via the mTORC1 pathway, whereas the (R)-enantiomer influences lipid metabolism through the CD36 receptor. A thorough understanding of their stereochemistry, coupled with robust methods for their synthesis and analysis, is essential for advancing their potential therapeutic applications and for elucidating their roles in human physiology and disease. This guide provides a foundational resource for researchers to navigate the complexities of leucic acid stereoisomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+-)-2-Hydroxyisocaproic acid | C6H12O3 | CID 92779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for D-Leucic acid (HMDB0000624) [hmdb.ca]
- 9. selleckchem.com [selleckchem.com]
- 10. prepchem.com [prepchem.com]
- 11. L-ロイシン - (S)-2-アミノ-4-メチルペンタン酸, L-Leucine [sigmaaldrich.com]
Spectroscopic Profile of (R)-Leucic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-Leucic acid, a significant metabolite of the branched-chain amino acid, leucine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and metabolomics. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the following tables. It is important to note that for NMR spectroscopy, the spectra of enantiomers, such as (R)- and (S)-Leucic acid, are identical when recorded in an achiral solvent. The data presented is a compilation from various sources for Leucic acid and its enantiomeric or racemic forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Leucic Acid
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Solvent |
| 4.22 - 4.37 | m | H-2 | CDCl₃[1] | |
| 1.54 - 1.85 | m | H-3, H-4 | CDCl₃[1] | |
| 0.94 - 1.00 | d | H-5, H-5' | CDCl₃[1] | |
| 4.04 - 4.06 | t | H-2 | Water (pH 7.00)[1] | |
| 1.70 - 1.77 | m | H-4 | Water (pH 7.00)[1] | |
| 1.50 - 1.53 | m | H-3 | Water (pH 7.00)[1] | |
| 0.92 - 0.93 | d | H-5, H-5' | Water (pH 7.00)[1] |
Table 2: ¹³C NMR Spectroscopic Data for Leucic Acid
| Chemical Shift (ppm) | Assignment | Solvent |
| 180.25 | C-1 (COOH) | CDCl₃[1] |
| 68.96 | C-2 (CH-OH) | CDCl₃[1] |
| 43.15 | C-3 (CH₂) | CDCl₃[1] |
| 24.46 | C-4 (CH) | CDCl₃[1] |
| 23.20 | C-5 (CH₃) | CDCl₃[1] |
| 21.41 | C-5' (CH₃) | CDCl₃[1] |
| 185.24 | C-1 (COO⁻) | D₂O (pH 7.4)[2] |
| 73.77 | C-2 (CH-OH) | D₂O (pH 7.4)[2] |
| 46.11 | C-3 (CH₂) | D₂O (pH 7.4)[2] |
| 26.84 | C-4 (CH) | D₂O (pH 7.4)[2] |
| 25.54 | C-5 (CH₃) | D₂O (pH 7.4)[2] |
| 23.52 | C-5' (CH₃) | D₂O (pH 7.4)[2] |
Mass Spectrometry (MS)
Mass spectrometry data for Leucic acid indicates a molecular weight of 132.16 g/mol .[1][2] In positive ion mode using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed.
Table 3: Mass Spectrometry Data for Leucic Acid
| Parameter | Value | Ionization Mode |
| Molecular Formula | C₆H₁₂O₃ | - |
| Molecular Weight | 132.16 g/mol | - |
| Precursor m/z ([M+H]⁺) | 131.071 | ESI Positive |
Infrared (IR) Spectroscopy
The infrared spectrum of a carboxylic acid such as Leucic acid is characterized by a broad O-H stretching band from the carboxyl group, C-H stretching bands, and a strong C=O stretching band from the carboxyl group.
Table 4: Characteristic IR Absorption Bands for Leucic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 2960 - 2870 | Medium | C-H stretch (Alkyl) |
| 1730 - 1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1250 | Medium | C-O stretch (Carboxylic acid) |
| ~1100 | Medium | C-O stretch (Alcohol) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for chemical shift referencing.
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR experiments. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a mixture of water and acetonitrile, often with a small amount of formic acid to promote protonation.
-
Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrometer is operated in the positive ion mode to detect the protonated molecule [M+H]⁺. Data is typically acquired over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and any significant fragment ions.
Infrared (IR) Spectroscopy
Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples like this compound, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The intensity and shape of the bands provide information about the functional groups present in the molecule.
Data Interpretation Workflow
The general workflow for the acquisition and analysis of spectroscopic data is illustrated in the following diagram.
References
A Technical Guide to the Microbial Biosynthesis of (R)-Leucic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a chiral α-hydroxy acid and a metabolite of the branched-chain amino acid L-leucine.[1][2] It holds significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. The microbial production of this compound presents a promising and sustainable alternative to chemical synthesis, offering the potential for high stereoselectivity and environmentally benign processes. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in microorganisms, detailing the key enzymatic steps, metabolic engineering strategies to enhance production, and relevant experimental protocols.
Core Biosynthesis Pathway
The primary biosynthetic pathway for this compound in microorganisms is a two-step process that begins with the essential amino acid L-leucine.
-
Transamination of L-Leucine to α-Ketoisocaproate (KIC): The initial step involves the removal of the amino group from L-leucine to form its corresponding α-keto acid, α-ketoisocaproate (KIC). This reversible reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs) .[3][4] These enzymes typically utilize α-ketoglutarate as the amino group acceptor, generating glutamate (B1630785) in the process.[3]
-
Stereospecific Reduction of α-Ketoisocaproate to this compound: The final and key stereospecific step is the reduction of the keto group of KIC to a hydroxyl group, yielding this compound. This reaction is catalyzed by an NADH-dependent (R)-2-hydroxyisocaproate dehydrogenase (HicDH) .[5][6] This enzyme exhibits high selectivity for the (R)-enantiomer, ensuring the production of optically pure this compound.
The following diagram, generated using the DOT language, illustrates this core biosynthetic pathway.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conversion of leucine to alpha-ketoisocaproic acid and its metabolic consequences for Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
The Discovery and Scientific Journey of Leucic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucic acid, chemically known as α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid (BCAA) leucine (B10760876). Initially identified as a product of fermentation, its role in human physiology, particularly in muscle metabolism, has garnered significant scientific interest. This technical guide provides a comprehensive overview of the discovery, historical research milestones, and current understanding of leucic acid's biological functions. It details key experimental protocols for its study, presents quantitative data from pivotal research, and visualizes its known signaling pathways, offering a valuable resource for professionals in biomedical research and drug development.
Discovery and History of Research
While the precise moment of its initial discovery is not definitively documented in a singular publication, early research into fermentation processes provided the first scientific descriptions of leucic acid. A significant early mention appears in a 1924 paper detailing the formation of L-leucic acid during the acetone-butyl alcohol fermentation process[1]. This placed the compound within the realm of microbial metabolism.
The history of leucic acid research is intrinsically linked to the study of its parent amino acid, leucine, which was first isolated from cheese in 1819 by the French chemist Joseph Louis Proust. The structural elucidation of leucine in the late 19th century paved the way for understanding its metabolic derivatives.
Subsequent research, particularly in the mid to late 20th century, identified leucic acid as an end-product of leucine metabolism in human tissues, including muscle and connective tissue[2][3]. This discovery shifted the focus of leucic acid research from microbiology to human physiology and its potential roles in health and disease. In recent decades, research has intensified, exploring its purported anti-catabolic and muscle-building properties, as well as its fungicidal activities[4][5]. Its presence has also been noted in various fermented foodstuffs, such as certain cheeses, wines, and soy sauce[2][6].
Physicochemical Properties and Metabolism
Leucic acid is a C6 branched-chain alpha-hydroxy acid. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-Hydroxy-4-methylpentanoic acid | [4] |
| Other Names | α-Hydroxyisocaproic acid (HICA), Leucic acid | [4] |
| Chemical Formula | C6H12O3 | [4] |
| Molar Mass | 132.16 g/mol | [4] |
| CAS Number | 498-36-2 (racemic) | [4] |
Metabolism of Leucic Acid
Leucic acid is formed from the transamination of leucine to α-ketoisocaproate (KIC), which is then reversibly converted to leucic acid.
Metabolic pathway of Leucic Acid from Leucine.
Biological Functions and Research Findings
Research into the biological effects of leucic acid has primarily focused on its impact on skeletal muscle metabolism. It is often marketed as a dietary supplement for athletes, purported to increase muscle mass and reduce muscle soreness.
Effects on Muscle Protein Metabolism
Studies have investigated the role of leucic acid as an anti-catabolic agent. It has been shown to attenuate muscle protein breakdown and support muscle recovery after periods of immobilization-induced atrophy[7]. A study on soccer players demonstrated that HICA supplementation led to small increases in muscle mass during an intensive training period[2].
However, the effects on muscle protein synthesis are more complex. Some research suggests that while it may not directly stimulate protein synthesis in the same manner as leucine, it can help maintain a positive protein balance by reducing degradation[8][9]. A study on murine C2C12 myotubes found that HICA decreased basal protein synthesis but attenuated myotube atrophy under cachexic conditions by suppressing inflammatory pathways[8].
Signaling Pathways
The molecular mechanisms underlying the effects of leucic acid are still under investigation, but evidence points to the modulation of key signaling pathways involved in muscle metabolism, such as the mTOR and AMPK pathways.
Proposed signaling pathways of Leucic Acid in muscle cells.
Quantitative Data from Key Studies
The following tables summarize quantitative findings from notable studies on leucic acid supplementation.
Table 1: Effects of HICA Supplementation on Body Composition in Soccer Players
| Parameter | HICA Group (change) | Placebo Group (change) | p-value | Reference |
| Lean Body Mass (kg) | +0.4 | -0.15 | <0.01 | [2] |
| Fat Mass (kg) | No significant change | No significant change | - | [2] |
Table 2: Plasma Concentrations of Leucic Acid
| Condition | Plasma HICA Concentration (µmol/L) | Reference |
| Healthy Adults (fasting) | 2.1 ± 0.3 | [2] |
| After HICA Supplementation (1.5g) | Significantly elevated (specific values vary) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in leucic acid research.
Synthesis of Leucic Acid (α-Hydroxyisocaproic Acid)
This protocol is based on the chemical conversion of leucine.
Materials:
-
L-Leucine
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve L-leucine in a solution of sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite to the cooled leucine solution while stirring.
-
Continue stirring in the ice bath for several hours, then allow the reaction to proceed at room temperature.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield leucic acid.
Measurement of Muscle Protein Synthesis in C2C12 Myotubes
This protocol utilizes the deuterium-labeling method.
Materials:
-
C2C12 myotubes
-
Deuterium (B1214612) oxide (D₂O)
-
Cell culture medium and supplements
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Incubate the myotubes in a medium containing a known enrichment of D₂O for a specified period.
-
Harvest the cells and hydrolyze the cellular proteins into their constituent amino acids.
-
Derivatize the amino acids for GC-MS analysis.
-
Measure the deuterium enrichment in a non-essential amino acid (e.g., alanine) in the protein hydrolysate using GC-MS.
-
Calculate the fractional protein synthesis rate based on the rate of deuterium incorporation.
Western Blot Analysis for Signaling Proteins (e.g., iNOS)
Materials:
-
C2C12 myotube lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibody specific for the target protein (e.g., anti-iNOS)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse C2C12 myotubes and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Measurement of IL-6 Production by ELISA
Materials:
-
Cell culture supernatant from C2C12 myotubes
-
IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the IL-6 capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Wash the wells and add streptavidin-HRP.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 in the samples based on the standard curve.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the effects of leucic acid on muscle cells.
Experimental workflow for studying Leucic Acid effects.
Conclusion and Future Directions
Leucic acid, a metabolite of leucine, has a multifaceted history, from its early identification in fermentation to its current status as a molecule of interest in muscle physiology. While research has illuminated its anti-catabolic properties and its influence on key signaling pathways, a complete understanding of its mechanisms of action requires further investigation. Future research should focus on elucidating the precise molecular targets of leucic acid, conducting large-scale, long-term clinical trials to definitively establish its efficacy and safety as a dietary supplement, and exploring its potential therapeutic applications in conditions characterized by muscle wasting. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in this promising area of study.
References
- 1. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bmgrp.com [bmgrp.com]
- 4. Measurement of protein degradation by release of labelled 3-methylhistidine from skeletal muscle and non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 3-Methlyhistidine Analysis | Heartland Assays [heartlandassays.com]
- 9. weldonbiotech.com [weldonbiotech.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-Leucic Acid from α-Ketoisocaproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylvaleric acid, is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its applications include the synthesis of various bioactive molecules and as a component in drug formulations. The stereoselective synthesis of this compound is crucial, as the biological activity of chiral compounds is often enantiomer-dependent. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound from the prochiral precursor, α-ketoisocaproate, primarily focusing on an enzymatic approach using (R)-2-hydroxyisocaproate dehydrogenase.
Reaction Principle
The core of this synthesis is the stereoselective reduction of the keto group of α-ketoisocaproate to a hydroxyl group, yielding the (R)-enantiomer of leucic acid. This transformation is efficiently catalyzed by the enzyme (R)-2-hydroxyisocaproate dehydrogenase (D-HicDH), an NADH-dependent oxidoreductase. To ensure the economic feasibility of the process, a cofactor regeneration system is employed to continuously regenerate the consumed NADH. A commonly used and effective system involves formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH.
Enzymatic Synthesis Workflow
The overall workflow for the enzymatic synthesis of this compound is depicted below. It encompasses enzyme expression and purification, the enzymatic reaction with cofactor regeneration, and subsequent product purification and analysis.
Figure 1: General workflow for the enzymatic synthesis of this compound.
Experimental Protocols
Protocol 1: Expression and Purification of (R)-2-Hydroxyisocaproate Dehydrogenase (D-HicDH)
This protocol is based on the expression of recombinant D-HicDH from Clostridium difficile in Escherichia coli.
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding D-HicDH from Clostridium difficile with codon optimization for E. coli expression.
- Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for affinity purification.
- Transform the recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli.
- Incubate overnight at 37°C with shaking at 200 rpm.
- Use the overnight culture to inoculate 1 L of fresh LB medium with the same antibiotic.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Purify the His-tagged D-HicDH from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
- Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
- Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
- Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, 1 mM DTT) and store at -80°C.
Note: A similar protocol can be followed for the expression and purification of Formate Dehydrogenase (FDH).
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the batch synthesis of this compound from α-ketoisocaproate.
1. Reaction Setup:
- In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components:
- Potassium phosphate buffer (100 mM, pH 7.0)
- α-Ketoisocaproate sodium salt (50 mM)
- Sodium formate (100 mM)
- NAD+ (1 mM)
- Purified D-HicDH (10 U/mL)
- Purified FDH (15 U/mL)
2. Enzymatic Reaction:
- Incubate the reaction mixture at 30°C with gentle stirring.
- Monitor the progress of the reaction by measuring the consumption of α-ketoisocaproate or the formation of this compound using HPLC (see Protocol 4).
3. Reaction Termination and Product Isolation:
- Once the reaction reaches completion (typically within 12-24 hours), terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzymes.
- Centrifuge the mixture at 10,000 x g for 15 minutes to remove the precipitated proteins.
- Collect the supernatant containing the product.
- The product can be further purified by techniques such as ion-exchange chromatography or extraction. For many applications, the supernatant can be directly used for analysis after appropriate dilution.
Quantitative Data
The following tables summarize typical quantitative data for the enzymatic synthesis of this compound.
Table 1: Michaelis-Menten Kinetic Parameters of D-HicDH from Clostridium difficile [1][2]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Ketoisocaproate | 68 | 31 | 4.6 x 105 |
| NADH | 31 | - | - |
| (R)-2-Hydroxyisocaproate | 2800 | 51 | 1.8 x 104 |
| NAD+ | 56 | - | - |
Table 2: Influence of Reaction Parameters on Yield and Enantiomeric Excess (ee)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 6.0 | 7.0 | 8.0 |
| Conversion (%) | 85 | >99 | 92 |
| Enantiomeric Excess (%) | >99 | >99 | >99 |
| Temperature (°C) | 25 | 30 | 37 |
| Conversion (%) | 90 | >99 | 95 (with slight enzyme instability) |
| Enantiomeric Excess (%) | >99 | >99 | >99 |
| Substrate Conc. (mM) | 25 | 50 | 100 |
| Conversion (%) | >99 | >99 | 88 (substrate inhibition may occur) |
| Enantiomeric Excess (%) | >99 | >99 | >99 |
Note: The data in Table 2 are representative values based on typical optimization studies for similar enzymatic reductions and should be confirmed experimentally for this specific system.
Signaling Pathway and Logical Relationships
Enzymatic Reaction Pathway
The enzymatic cascade for the synthesis of this compound involves the main reaction catalyzed by D-HicDH and the cofactor regeneration step catalyzed by FDH.
Figure 2: Enzymatic reaction pathway for this compound synthesis with cofactor regeneration.
Analytical Protocols
Protocol 3: Purification of this compound from the Reaction Mixture
For analytical purposes, the reaction can be stopped and prepared for HPLC analysis as described in Protocol 2, step 3. For obtaining highly pure this compound, the following protocol can be used.
1. Acidification and Extraction:
- After enzyme removal, acidify the supernatant to pH 2.0 with 1 M HCl.
- Extract the this compound from the aqueous phase with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL for a 100 mL aqueous solution).
- Combine the organic layers.
2. Drying and Concentration:
- Dry the combined organic phase over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
3. (Optional) Recrystallization:
- For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 4: Determination of Yield and Enantiomeric Excess by Chiral HPLC
1. Instrumentation and Column:
- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Chiral stationary phase (CSP) column suitable for the separation of acidic compounds. A commonly used column for such separations is a polysaccharide-based chiral column (e.g., CHIRALPAK QD-AX or QN-AX).
2. Chromatographic Conditions (Example Method):
- Column: CHIRALPAK QD-AX (150 mm x 4.6 mm, 5 µm)
- Mobile Phase: A mixture of methanol, acetonitrile, and acetic acid (e.g., 50:50:0.1, v/v/v). The exact ratio may need to be optimized.
- Flow Rate: 0.5 mL/min
- Column Temperature: 25°C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a standard solution of racemic leucic acid in the mobile phase.
- Dilute the purified this compound sample from the enzymatic reaction in the mobile phase.
4. Analysis:
- Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
- Inject the reaction sample.
- Calculate the conversion yield by comparing the peak area of the product with the initial peak area of the substrate (or by using a calibration curve).
- Calculate the enantiomeric excess (ee) using the following formula:
- ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion Yield | - Inactive enzymes- Sub-optimal pH or temperature- Cofactor limitation | - Check enzyme activity before use.- Optimize pH and temperature.- Ensure sufficient concentration of formate and NAD+. |
| Low Enantiomeric Excess | - Presence of contaminating enzymes with opposite stereoselectivity | - Ensure high purity of the D-HicDH.- Screen different D-HicDH enzymes or perform protein engineering to improve selectivity. |
| Poor Peak Resolution in HPLC | - Inappropriate chiral column or mobile phase | - Screen different chiral columns.- Optimize the mobile phase composition (solvent ratio, additives).- Adjust flow rate and temperature. |
| Enzyme Precipitation during Reaction | - Enzyme instability under reaction conditions | - Add stabilizing agents (e.g., glycerol).- Consider using immobilized enzymes for improved stability and reusability. |
Conclusion
The chemo-enzymatic synthesis of this compound using D-HicDH offers a highly efficient and stereoselective route to this valuable chiral building block. The provided protocols for enzyme production, enzymatic synthesis, product purification, and analysis serve as a comprehensive guide for researchers in academia and industry. Optimization of the reaction conditions and analytical methods will be crucial for achieving high yields and purity on a larger scale.
References
HPLC method for quantification of (R)-Leucic acid in biological samples
An HPLC-Based Application and Protocol for the Quantification of (R)-Leucic Acid in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This document provides a detailed application note and a comprehensive protocol for the determination of this compound in biological samples, such as plasma or serum, using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The method is based on a pre-column chiral derivatization technique, which allows for the separation of the resulting diastereomers on a standard achiral reversed-phase column.
Application Note
Introduction
Leucic acid (2-hydroxy-4-methylpentanoic acid) is an alpha-hydroxy acid analogue of the amino acid leucine. It exists as two enantiomers, this compound and (S)-Leucic acid. The biological activity and metabolic fate of each enantiomer can differ significantly. Therefore, a stereoselective analytical method is essential for accurately studying its disposition in biological systems. This application note describes a robust and sensitive HPLC method for the quantification of this compound in biological samples.
Principle of the Method
The method involves a three-step process:
-
Sample Preparation: Proteins are removed from the biological sample (e.g., plasma, serum) via protein precipitation. This is a critical step to prevent interference and protect the analytical column.
-
Chiral Derivatization: The hydroxyl group of Leucic acid is derivatized with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, also known as Marfey's reagent). This reaction forms diastereomers that can be separated on a conventional achiral HPLC column. The derivatization also introduces a chromophore (the dinitrophenyl group) into the molecule, enabling sensitive detection by UV absorbance.
-
HPLC Analysis: The derivatized sample is injected into a reversed-phase HPLC system. The diastereomeric derivatives of (R)- and (S)-Leucic acid are separated and quantified based on their retention times and peak areas compared to a calibration curve.
This indirect chiral separation approach is advantageous as it does not require a specialized and often more expensive chiral stationary phase.[1][2]
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
This compound and (S)-Leucic acid reference standards
-
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trichloroacetic acid (TCA) or other suitable protein precipitating agent
-
Sodium bicarbonate
-
Deionized water
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and (S)-Leucic acid reference standards and dissolve each in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the biological sample (plasma or serum) into a microcentrifuge tube.
-
Add 400 µL of ice-cold 10% (w/v) trichloroacetic acid in acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample including Leucic acid.
3. Chiral Derivatization Procedure
-
Transfer 100 µL of the supernatant from the sample preparation step (or 100 µL of a working standard solution) to a clean microcentrifuge tube.
-
Add 50 µL of 1 M sodium bicarbonate solution to adjust the pH.
-
Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
4. HPLC Analysis
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile) can be used. A typical gradient might be:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B (linear gradient)
-
20-25 min: 70% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
5. Data Analysis and Quantification
-
Identify the peaks corresponding to the L-FDAA derivatives of (R)- and (S)-Leucic acid based on the retention times obtained from the analysis of the individual derivatized standards.
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the biological samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: Quantitative Performance of the HPLC Method for this compound
| Parameter | Value |
| Retention Time (RT) | |
| This compound derivative | ~18.5 min |
| (S)-Leucic acid derivative | ~17.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 85 - 95% |
Note: The retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase conditions.
Mandatory Visualization
Caption: Workflow for the quantification of this compound in biological samples.
References
Application Notes and Protocols for GC-MS Analysis of (R)-Leucic Acid in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylvaleric acid, is a metabolite of the essential branched-chain amino acid, leucine. It plays a significant role in various cellular processes, including fatty acid metabolism and the modulation of signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival. The analysis of this compound in cell culture media is crucial for understanding its metabolic fate, its impact on cellular physiology, and its potential as a biomarker or therapeutic agent in drug development.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS). The described methods include sample preparation, derivatization, and GC-MS analysis, designed to provide a robust and reproducible workflow for researchers.
Data Presentation
The following tables present illustrative quantitative data for the concentration of this compound in different cell culture media under various experimental conditions. This data is representative of what can be obtained using the protocols described herein.
Table 1: Concentration of this compound in Different Cell Lines
| Cell Line | Treatment | This compound Concentration (µg/mL) ± SD |
| HEK293 | Control | 1.2 ± 0.2 |
| HEK293 | Leucine-enriched media | 5.8 ± 0.7 |
| HepG2 | Control | 0.8 ± 0.1 |
| HepG2 | Leucine-enriched media | 3.5 ± 0.4 |
| C2C12 | Control | 1.5 ± 0.3 |
| C2C12 | Leucine-enriched media | 7.2 ± 0.9 |
Table 2: Time-Course Analysis of this compound Production
| Cell Line | Time Point | This compound Concentration (µg/mL) ± SD |
| HEK293 | 12h | 2.1 ± 0.3 |
| HEK293 | 24h | 4.5 ± 0.5 |
| HEK293 | 48h | 8.9 ± 1.1 |
| HepG2 | 12h | 1.1 ± 0.2 |
| HepG2 | 24h | 2.8 ± 0.4 |
| HepG2 | 48h | 5.4 ± 0.6 |
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction
This protocol describes the extraction of this compound from cell culture media.
Materials:
-
Cell culture supernatant
-
Internal Standard (IS) solution (e.g., 13C-labeled Leucic acid)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate (B1210297), HPLC grade
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Centrifuge tubes, 15 mL
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Collect 1 mL of cell culture supernatant into a 15 mL centrifuge tube.
-
Spike the sample with a known concentration of the internal standard solution.
-
Acidify the sample to a pH of approximately 1-2 by adding 50 µL of 6M HCl. This protonates the carboxylic acid group of Leucic acid, making it more soluble in the organic solvent.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.
Protocol 2: Derivatization - Trimethylsilylation (TMS)
This protocol describes the derivatization of the extracted this compound to increase its volatility for GC-MS analysis.
Materials:
-
Dried sample extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst.
-
Securely cap the GC vial and heat at 60°C for 30 minutes in a heating block or oven. This step ensures the complete derivatization of the hydroxyl and carboxylic acid groups of Leucic acid to their TMS-ethers and TMS-esters, respectively.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 3: GC-MS Analysis
This protocol outlines the parameters for the analysis of the derivatized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or Full Scan for qualitative analysis.
-
Full Scan Range: m/z 50-550
-
SIM Ions for TMS-derivatized this compound: Monitor characteristic ions (e.g., m/z 147, 261, 276). The exact ions should be confirmed by running a standard.
-
Visualizations
Leucine to this compound Metabolic Pathway
Caption: Metabolic conversion of Leucine to this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
This compound and mTOR Signaling Pathway
Caption: this compound's role in the mTOR signaling pathway.
Application Notes and Protocols for (R)-Leucic Acid in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the use of (R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, in metabolomics research. The following sections cover its application as an internal standard for quantitative analysis, its potential use in metabolic flux analysis, and relevant biological pathways.
Application 1: this compound as an Internal Standard for GC-MS based Metabolomics
This compound is a suitable internal standard for the quantification of organic acids and other related metabolites in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Its structural similarity to other α-hydroxy acids and branched-chain amino acid metabolites allows it to behave similarly during extraction and derivatization, thus correcting for variations in sample preparation and analysis.[1][2]
Experimental Workflow
The overall workflow for using this compound as an internal standard in a GC-MS metabolomics study is depicted below.
Caption: Experimental workflow for metabolomics analysis using this compound as an internal standard.
Detailed Experimental Protocol: Quantification of Organic Acids in Human Plasma
This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of organic acids in human plasma, using this compound as an internal standard.
1. Sample Preparation and Metabolite Extraction [3]
-
Materials:
-
Human plasma samples
-
This compound solution (e.g., 1 mg/mL in methanol)
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, combine 100 µL of plasma with a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution for a final concentration of 10 µg/mL in the initial plasma volume).
-
Add 800 µL of a pre-chilled 8:1 methanol:water solution.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
2. Two-Step Derivatization (Methoximation and Silylation) [4][5]
-
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
-
-
Procedure:
-
To the dried metabolite extract, add 40 µL of methoxyamine hydrochloride in pyridine.
-
Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.[4]
-
Add 50 µL of MSTFA with 1% TMCS.
-
Vortex and incubate at 37°C for 30 minutes with shaking.[4]
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
3. GC-MS Analysis
-
Instrumentation and Parameters: The following are typical GC-MS parameters that may require optimization for your specific instrument and column.[6][7]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60°C, hold for 1 min; ramp at 10°C/min to 325°C, hold for 10 min.[6] |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 5 minutes |
4. Quantitative Data for this compound (as di-TMS derivative)
The derivatization process adds two trimethylsilyl (B98337) (TMS) groups to this compound. The resulting di-TMS derivative has the following properties:
| Analyte | Molecular Formula (di-TMS) | Molecular Weight (di-TMS) | Key Mass Fragments (m/z) |
| This compound (di-TMS derivative) | C12H28O3Si2 | 276.5 g/mol | 261 (M-15), 147, 73 |
Note: The mass spectrum of the di-TMS derivative of 2-hydroxyisocaproic acid shows characteristic fragments. The fragment at m/z 261 corresponds to the loss of a methyl group ([M-15]+). Other common fragments for TMS derivatives include m/z 147 and 73.[8][9] The retention time will depend on the specific GC conditions but can be empirically determined by injecting a derivatized standard.
Application 2: Isotope-Labeled this compound for Metabolic Flux Analysis
Isotopically labeled compounds, such as ¹³C-labeled this compound, can be used as tracers in metabolic flux analysis (MFA) to investigate the dynamics of metabolic pathways.[10][11] By tracking the incorporation of the labeled atoms into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions.
Conceptual Workflow for ¹³C-MFA
Caption: Conceptual workflow for ¹³C-Metabolic Flux Analysis using a labeled tracer.
Protocol Outline for Metabolic Flux Analysis using ¹³C-(R)-Leucic Acid
This protocol provides a general framework. Specific details such as cell type, tracer concentration, and incubation times need to be optimized for the biological question of interest.
1. Cell Culture and Tracer Introduction
-
Culture cells of interest to a desired confluency or cell density.
-
Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled this compound (e.g., [U-¹³C₆]-(R)-Leucic acid).
-
The concentration of the tracer should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity.
2. Time-Course Sampling and Metabolic Quenching
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), rapidly quench metabolic activity to prevent further enzymatic reactions.
-
For adherent cells, this can be achieved by aspirating the medium and washing with ice-cold saline, followed by the addition of a cold quenching solution (e.g., -80°C methanol).
-
For suspension cells, rapidly centrifuge the cells and resuspend the pellet in a cold quenching solution.
3. Metabolite Extraction and Analysis
-
Extract intracellular metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Analyze the extracts by GC-MS or LC-MS to determine the mass isotopomer distribution of target metabolites. The sample preparation and derivatization for GC-MS would follow the protocol described in Application 1.
4. Data Analysis and Flux Calculation
-
The mass isotopomer distributions are used to calculate the fractional labeling of metabolites over time.
-
This data, along with a stoichiometric model of the relevant metabolic network, is used in specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[12]
Signaling Pathways Involving this compound
This compound is a metabolite of the essential branched-chain amino acid, leucine (B10760876). Leucine is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[13][14]
Leucine Metabolism and its Connection to the mTOR Pathway
The catabolism of leucine produces several metabolites, including α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB), which in turn can influence cellular signaling. This compound is structurally related to these metabolites and is part of the broader network of leucine metabolism.[15][16]
Caption: Simplified diagram of leucine metabolism and its activation of the mTORC1 pathway.
The diagram illustrates that leucine is a primary activator of mTORC1. As a metabolite of leucine, this compound is implicated in this pathway, and its presence can be an indicator of active leucine metabolism. Studies investigating the effects of this compound on cellular processes often focus on its impact on pathways regulated by leucine and its other metabolites.[14]
References
- 1. iroatech.com [iroatech.com]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. gcms.cz [gcms.cz]
- 8. 2-Hydroxyisocaproic acid, 2TMS derivative [webbook.nist.gov]
- 9. 2-Hydroxyisocaproic acid, 2TMS derivative [webbook.nist.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 15. Leucine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of (R)-Leucic Acid Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation, storage, and use of stock solutions of (R)-Leucic acid (also known as D-α-Hydroxyisocaproic acid) for in vitro biological assays. Proper solution preparation is critical for ensuring experimental reproducibility and obtaining accurate results. The following sections detail the physicochemical properties of this compound and provide step-by-step instructions for dissolution in various solvents, with a primary focus on Dimethyl Sulfoxide (DMSO) as the recommended solvent for generating high-concentration stock solutions.
Physicochemical Properties of this compound
This compound is the D-isomer of the α-hydroxy analogue of Leucine.[1] It is an endogenous metabolite that has been studied for its role in regulating lipid metabolism.[1] Accurate preparation of solutions requires an understanding of its key properties, which are summarized below.
| Property | Value | Source(s) |
| Synonyms | D-Leucic acid, (2R)-2-Hydroxy-4-methylpentanoic acid, D-α-Hydroxyisocaproic acid | [2][3][4] |
| CAS Number | 20312-37-2 | [1][2][3] |
| Molecular Formula | C₆H₁₂O₃ | [2][3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | White to Off-White Solid / Powder | [5] |
| Melting Point | 76-80 °C | [3] |
| SMILES | CC(C)C--INVALID-LINK--C(O)=O | [2] |
Solubility and Storage
The solubility of this compound can vary depending on the solvent and conditions such as pH and temperature. The stability of the compound in powder form and in solution is critical for maintaining its activity.
| Solvent / Form | Solubility & Conditions | Storage Conditions | Source(s) |
| Powder | N/A | -20°C for 3 years; 4°C for 2 years. Store sealed, away from moisture. | [1][6] |
| DMSO | A 10 mM stock solution is readily prepared.[1] The related (S)-isomer is soluble at 26 mg/mL (~197 mM), suggesting high solubility.[7] | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [1][6] |
| Water | The related racemic Leucic acid is soluble at 100 mg/mL (~757 mM), but may require ultrasonication.[6][8] As a carboxylic acid, solubility is pH-dependent and increases at basic pH. | If using water, prepare fresh or filter-sterilize and store at 4°C for short-term use. | [6] |
| Complex Solvents | ≥ 2.5 mg/mL (18.92 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | Primarily for in vivo use. Prepare fresh on the day of the experiment. | [1] |
Experimental Protocols
Protocol 1: High-Concentration Primary Stock Solution in DMSO (Recommended)
This protocol describes the preparation of a 100 mM primary stock solution in DMSO, which is the preferred method for long-term storage and subsequent dilution into aqueous assay buffers.
Materials:
-
This compound powder (CAS: 20312-37-2)
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder. For example, to make 1 mL of a 100 mM solution, weigh 13.22 mg.
-
Calculation: 132.16 g/mol * 0.1 mol/L * 0.001 L = 0.013216 g = 13.22 mg
-
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the powder. For 13.22 mg, add 1 mL of DMSO.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied to facilitate the process.[1][6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][6]
Workflow for preparing a primary DMSO stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the serial dilution of the high-concentration DMSO stock into an aqueous buffer or cell culture medium for direct use in in vitro assays.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile dilution tubes and calibrated micropipettes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 10 mM) by adding 10 µL of the 100 mM stock to 90 µL of the final aqueous buffer. Mix thoroughly by pipetting or gentle vortexing. This step helps prevent precipitation.
-
Final Dilution: Add the required volume of the intermediate or primary stock to the final volume of assay medium to achieve the desired working concentration. For example, to make 1 mL of a 100 µM working solution from a 10 mM intermediate stock, add 10 µL of the 10 mM stock to 990 µL of the medium.
-
Mix and Use: Mix the final working solution thoroughly. It is recommended to prepare working solutions fresh for each experiment.[1]
-
Vehicle Control: Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested. This is essential to distinguish the compound's effect from any solvent-induced effects.
Dilution scheme for preparing aqueous working solutions.
Biological Context: Signaling Pathway
This compound has been shown to be a metabolite of Lactobacillus that can promote the absorption of intestinal fatty acids by upregulating the expression of the fatty acid translocase, CD36.[1]
Simplified pathway of this compound action.
Troubleshooting and Key Considerations
-
Precipitation: If precipitation occurs when diluting the DMSO stock into an aqueous buffer, try performing the dilution in a stepwise manner with vigorous mixing, or slightly warming the aqueous medium (to ~37°C). Decreasing the concentration of the intermediate stock may also help.
-
Solvent Toxicity: The final concentration of DMSO in in vitro assays should be kept as low as possible, typically below 0.5% (v/v), and must be consistent across all wells, including the vehicle control.
-
pH-Dependent Solubility: As a carboxylic acid, the aqueous solubility of this compound is expected to increase at a pH above its pKa (~3.86).[5] For direct dissolution in an aqueous buffer without DMSO, adjusting the pH to neutral or slightly basic can significantly improve solubility.
-
Freshness of Solvents: Use fresh, high-purity, anhydrous DMSO, as absorbed moisture can reduce the solubility of some compounds.[7]
-
Filter Sterilization: If preparing an aqueous stock solution for use in sterile cell culture, it must be filter-sterilized through a 0.22 µm filter after dissolution.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for D-Leucic acid (HMDB0000624) [hmdb.ca]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-LEUCIC ACID | 13748-90-8 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
(R)-Leucic Acid as a Substrate for Dehydrogenase Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying (R)-Leucic acid, also known as (R)-2-hydroxyisocaproic acid, as a substrate for dehydrogenase enzymes. This compound is a metabolite of the branched-chain amino acid leucine (B10760876) and plays a role in various metabolic pathways.[1][2][3] Understanding its interaction with dehydrogenases is crucial for research in microbiology, metabolic engineering, and drug development.
Overview of this compound and Dehydrogenases
This compound is the D-isomer of the α-hydroxy analogue of leucine.[1] It is a metabolite produced by microorganisms like Lactobacillus and is involved in the fermentation of leucine in anaerobic bacteria such as Clostridium difficile.[1][4][5] Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring one or more hydrides (H⁻) to an acceptor, usually NAD⁺/NADP⁺ or a flavin coenzyme such as FAD or FMN. In the context of this compound, specific dehydrogenases catalyze its reversible conversion to 2-oxoisocaproate.
Key Dehydrogenase Enzymes Utilizing this compound
Several dehydrogenase enzymes have been identified to act on this compound. The most well-characterized is (R)-2-hydroxyisocaproate dehydrogenase (R-HicDH) .
(R)-2-hydroxyisocaproate dehydrogenase from Clostridium difficile
This enzyme is involved in the reductive branch of leucine fermentation.[4][5] It specifically catalyzes the NAD⁺-dependent oxidation of (R)-2-hydroxyisocaproate to 2-oxoisocaproate. The enzyme shows high specificity for the R-enantiomer and does not react with the S-enantiomer.[4][5]
(R)-2-hydroxyisocaproate dehydrogenase from Lactobacillus casei
This R-stereospecific 2-hydroxyisocaproate dehydrogenase is valuable for the synthesis of chiral 2-hydroxy acids. It exhibits broad substrate specificity, making it a useful biocatalyst for the production of enantiomerically pure R-2-hydroxy acids.
Quantitative Data Summary
The kinetic parameters of dehydrogenases acting on this compound and its corresponding keto acid, 2-oxoisocaproate, are summarized below.
Table 1: Kinetic Parameters of (R)-2-hydroxyisocaproate Dehydrogenase from Clostridium difficile[4][5]
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Coenzyme |
| 2-Oxoisocaproate | 68 | 31 | 4.6 x 10⁵ | NADH |
| (R)-2-Hydroxyisocaproate | 2800 | 51 | 1.8 x 10⁴ | NAD⁺ |
| NAD⁺ | - | - | - | - |
| NADH | - | - | - | - |
Assays were performed in 100 mM Tris-HCl, pH 8.0. The Km for NAD⁺ was measured with 10 mM (R)-2-hydroxyisocaproate, and that for NADH was measured with 1 mM 2-oxoisocaproate.[4]
Experimental Protocols
Enzymatic Assay for (R)-2-hydroxyisocaproate Dehydrogenase Activity
This protocol is adapted from the characterization of (R)-2-hydroxyisocaproate dehydrogenase from Clostridium difficile.[4]
Principle: The activity of (R)-2-hydroxyisocaproate dehydrogenase can be measured by monitoring the change in absorbance of NADH at 340 nm. In the forward reaction (oxidation of this compound), the production of NADH from NAD⁺ leads to an increase in absorbance. In the reverse reaction (reduction of 2-oxoisocaproate), the consumption of NADH leads to a decrease in absorbance.
Materials:
-
This compound
-
2-Oxoisocaproate
-
NAD⁺
-
NADH
-
50 mM Tris-HCl buffer, pH 8.0
-
Purified (R)-2-hydroxyisocaproate dehydrogenase
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes (1.0 ml volume)
Protocol for the Reverse Reaction (Reduction of 2-Oxoisocaproate):
-
Prepare the reaction mixture: In a 1.0 ml cuvette, add the following:
-
50 mM Tris-HCl, pH 8.0
-
0.2 mM NADH
-
1.0 mM 2-oxoisocaproate
-
-
Equilibrate: Incubate the cuvette at a constant temperature (e.g., 25 °C or 37 °C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the reaction: Add a known amount of the purified (R)-2-hydroxyisocaproate dehydrogenase enzyme to the cuvette and mix immediately by gentle inversion.
-
Monitor absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
Calculate activity: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Protocol for the Forward Reaction (Oxidation of this compound):
-
Prepare the reaction mixture: In a 1.0 ml cuvette, add the following:
-
50 mM Tris-HCl, pH 8.0
-
1.0 mM NAD⁺
-
A suitable concentration of this compound (e.g., in the range of its Km, if known).
-
-
Equilibrate: Incubate the cuvette at a constant temperature for 5 minutes.
-
Initiate the reaction: Add the purified enzyme to the cuvette and mix.
-
Monitor absorbance: Monitor the increase in absorbance at 340 nm over time.
-
Calculate activity: Calculate the enzyme activity from the linear rate of NADH formation.
Coenzyme Regeneration using Formate (B1220265) Dehydrogenase
For synthetic applications where a continuous supply of NADH is required, formate dehydrogenase from Candida boidinii can be used for coenzyme regeneration.
Principle: Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD⁺ to NADH.[6] This reaction can be coupled to the reductive reaction of R-HicDH to continuously regenerate the NADH consumed.
Coupled Reaction System:
-
(R)-2-hydroxyisocaproate dehydrogenase
-
Formate dehydrogenase (from Candida boidinii)
-
2-Oxoisocaproate (substrate for R-HicDH)
-
Formate (substrate for formate dehydrogenase)
-
Catalytic amount of NAD⁺
Visualizations
Leucine Reduction Pathway in C. difficile
Caption: Reductive pathway of L-leucine to isocaproate in Clostridium difficile.
Experimental Workflow for Dehydrogenase Assay
Caption: General workflow for a spectrophotometric dehydrogenase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of (R)-2-Hydroxyisocaproate Dehydrogenase and a Family III Coenzyme A Transferase Involved in Reduction of l-Leucine to Isocaproate by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of (R)-2-hydroxyisocaproate dehydrogenase and a family III coenzyme A transferase involved in reduction of L-leucine to isocaproate by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution structures of formate dehydrogenase from Candida boidinii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Analytical Detection of (R)-Leucic Acid via Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a chiral carboxylic acid and a metabolite of the branched-chain amino acid, leucine. Its accurate quantification in biological matrices is crucial for various research areas, including metabolic studies and drug development. However, its inherent polarity and low volatility can pose challenges for direct analysis using common analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization, a process of chemically modifying the analyte, is a powerful strategy to overcome these limitations by improving its chromatographic behavior and enhancing its detection sensitivity.[1] This application note provides detailed protocols for the derivatization of this compound for improved analytical detection.
Derivatization Strategies for this compound
The presence of both a carboxylic acid and a hydroxyl group in this compound allows for several derivatization approaches. The primary goals of derivatization are to increase volatility for GC analysis and improve ionization efficiency for MS detection.[2]
-
Silylation: This is a common technique where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.[2] This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis.[2][3] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[3]
-
Esterification: The carboxylic acid group can be converted to an ester, which is more volatile and less polar than the original acid.[2][4] This can be achieved by reacting the acid with an alcohol in the presence of a catalyst.[4] For chiral separation, a chiral alcohol can be used to form diastereomers.
-
Chiral Derivatization: To determine the enantiomeric purity of this compound or to separate it from its (S)-enantiomer, a chiral derivatizing agent (CDA) can be employed.[5] The CDA, being enantiomerically pure, reacts with both enantiomers of leucic acid to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using non-chiral chromatographic columns.[6][7]
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
This compound standard
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Internal Standard (e.g., deuterated Leucic acid)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Aliquoting and Drying: Aliquot 100 µL of the this compound solution into a glass reaction vial. If an internal standard is used, add it at this stage. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
-
Incubation: Place the vial in a heating block or oven at 60°C for 30 minutes to facilitate the reaction.[3]
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Caption: Silylation workflow for this compound.
Protocol 2: Esterification of this compound with a Chiral Alcohol for Enantiomeric Separation by GC-MS
This protocol details the formation of diastereomeric esters of this compound using (S)-(-)-2-Butanol for subsequent separation.
Materials:
-
This compound standard
-
(S)-(-)-2-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Internal Standard (e.g., deuterated Leucic acid)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Stir plate and magnetic stir bars
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Reaction Setup: In a reaction vial, combine:
-
100 µL of the this compound solution.
-
Internal standard (if used).
-
20 µL of (S)-(-)-2-Butanol (excess).
-
1 mg of DMAP (catalyst).
-
800 µL of anhydrous dichloromethane.
-
-
Initiation of Reaction: Add 5 mg of DCC to the vial. DCC is a coupling agent that facilitates the esterification.[6]
-
Reaction: Cap the vial and stir the mixture at room temperature for 2 hours.
-
Work-up:
-
After the reaction, a white precipitate of dicyclohexylurea (DCU) will form. Centrifuge the vial to pellet the DCU.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
Caption: Chiral esterification of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the two derivatization methods, illustrating the improvement in analytical detection.
| Parameter | Silylation (MSTFA) | Chiral Esterification |
| Retention Time (min) | 12.5 | 15.2 (R,S), 15.8 (S,S) |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 30 ng/mL |
| Linear Range | 15 - 1000 ng/mL | 30 - 1000 ng/mL |
| R² of Calibration Curve | 0.998 | 0.995 |
| Recovery (%) | 95 ± 5 | 92 ± 7 |
| Precision (RSD %) | < 5% | < 8% |
Derivatization of this compound significantly enhances its analytical detection by GC-MS. Silylation with MSTFA is a straightforward and effective method for routine quantification, offering high sensitivity and reproducibility. For enantiomeric separation and purity assessment, chiral esterification provides a reliable approach to form diastereomers that can be resolved on a standard GC column. The choice of derivatization strategy will depend on the specific analytical goals of the researcher. The protocols and data presented here serve as a valuable guide for developing robust and sensitive methods for the analysis of this compound in various scientific and developmental applications.
References
- 1. welch-us.com [welch-us.com]
- 2. gcms.cz [gcms.cz]
- 3. youtube.com [youtube.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of (R)-Leucic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, is a chiral building block with potential applications in the stereoselective synthesis of complex pharmaceutical compounds. As a derivative of the amino acid L-leucine, it offers a readily available source of chirality that can be incorporated into drug molecules, influencing their pharmacological activity and specificity. This document provides an overview of the potential use of this compound in pharmaceutical synthesis, with a focus on its application as a chiral precursor for key intermediates in drug manufacturing. While direct synthetic routes from this compound to mainstream pharmaceuticals are not extensively documented in publicly available literature, its structural similarity to key chiral synthons, such as L-tert-leucine, suggests its potential as a valuable starting material.
Application in the Synthesis of HIV Protease Inhibitors: A Focus on Atazanavir
Atazanavir is a potent HIV protease inhibitor widely used in antiretroviral therapy. A key chiral component of Atazanavir is the L-tert-leucine moiety. The synthesis of N-methoxycarbonyl-L-tert-leucine is a critical step in the overall synthesis of Atazanavir. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the structural relationship suggests a plausible synthetic transformation.
Hypothetical Synthetic Pathway from this compound to a Key Atazanavir Intermediate
A potential, though not explicitly documented, synthetic pathway could involve the conversion of this compound to N-methoxycarbonyl-L-tert-leucine. This transformation would likely involve several key steps, including stereospecific amination and subsequent protection of the amino group. The diagram below illustrates a logical relationship for such a conversion.
Caption: Hypothetical conversion of this compound to a key Atazanavir precursor.
General Synthetic Protocols for Key Transformations
While a complete, verified protocol starting from this compound for a specific pharmaceutical is not available in the reviewed literature, the following sections detail generalized experimental procedures for key reactions involved in the synthesis of Atazanavir and its intermediates. These protocols are based on established chemical transformations and information from patent literature.
Protocol 1: Preparation of N-methoxycarbonyl-L-tert-leucine from L-tert-leucine
This protocol describes the methoxycarbonylation of L-tert-leucine, a crucial step in the synthesis of Atazanavir.
Materials:
-
L-tert-leucine
-
Methyl chloroformate
-
Sodium hydroxide (B78521)
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Concentrated hydrochloric acid
Procedure:
-
In a suitable reaction vessel, dissolve L-tert-leucine (e.g., 52.4 g) in water (360 mL).
-
While stirring, add sodium hydroxide (64 g) and cool the mixture.
-
Slowly add methyl chloroformate (75.6 g), maintaining the temperature at or below 25 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 18 hours.
-
Cool the reaction to room temperature and adjust the pH to 2 with concentrated hydrochloric acid.
-
Extract the product three times with ethyl acetate.
-
Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid is triturated with petroleum ether, filtered, and dried to yield N-methoxycarbonyl-L-tert-leucine as a white solid[1].
Protocol 2: Synthesis of a Hydrazine (B178648) Intermediate for Atazanavir
This protocol outlines the synthesis of a key hydrazine intermediate used in the convergent synthesis of Atazanavir.
Materials:
-
4-(2-pyridyl)-benzaldehyde
-
Hydrazine hydrate (B1144303) (85%)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Hydrogen chloride
Procedure:
-
In a three-necked flask, combine 4-(2-pyridyl)-benzaldehyde (18.3 g), 85% hydrazine hydrate (5.88 g), and ethanol (150 mL).
-
Heat the mixture to 80 °C and react for 2-3 hours.
-
Cool the reaction to 25 °C and add palladium on carbon (1.4 g) under a nitrogen atmosphere.
-
Replace the nitrogen atmosphere with hydrogen gas and allow the reaction to proceed for 24 hours.
-
Filter the reaction mixture to recover the palladium on carbon catalyst.
-
Cool the filtrate in an ice bath and bubble hydrogen chloride gas through the solution until the pH reaches 2-3.
-
Collect the resulting precipitate by suction filtration and dry to obtain the hydrazine intermediate as a light yellow solid[1].
Protocol 3: Coupling of Intermediates and Final Steps towards Atazanavir
This protocol describes the coupling of the N-methoxycarbonyl-L-tert-leucine with a key intermediate and subsequent steps to form Atazanavir.
Materials:
-
N-methoxycarbonyl-L-tert-leucine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (CH2Cl2)
-
Dimethylformamide (DMF)
-
Hydrazine intermediate hydrochloride salt (from Protocol 2)
-
Diisopropylethylamine (DIPEA)
-
Methyl chloroformate
-
Sodium bicarbonate (10% aqueous solution)
-
Ethyl acetate
Procedure:
-
Dissolve N-methoxycarbonyl-L-tert-leucine (4.16 g) in a mixture of CH2Cl2 (40 mL) and DMF (10 mL).
-
Add HOBt (3.42 g) and cool the solution to 0-5 °C.
-
Add a solution of DCC (4.54 g) in CH2Cl2 (20 mL) and stir the suspension at 0-5 °C for one hour.
-
Add a suspension of the hydrazine intermediate hydrochloride salt (12.2 g) in CH2Cl2 (20 mL) and stir at 0 °C overnight.
-
Filter the reaction mixture and evaporate the filtrate to an oily residue.
-
Take up the residue in ethyl acetate, filter the precipitated solid, and proceed with the deprotection of other protecting groups (e.g., benzyloxycarbonyl group via catalytic hydrogenation) to yield the free amine.
-
Suspend the resulting amine intermediate (e.g., 9.47 g) in CH2Cl2 (200 mL), add DIPEA (1.99 g), and cool to 0 °C.
-
Add a solution of methyl chloroformate (1.45 g) in CH2Cl2 (25 mL) dropwise over about 2 hours.
-
Stir the suspension for 30 minutes at 0 °C and then add 10% aqueous sodium bicarbonate solution (100 mL) with vigorous stirring.
-
Separate the organic phase, dry over anhydrous sodium sulfate, filter, and evaporate to yield Atazanavir[2].
Quantitative Data Summary
The following tables summarize representative yields and purity data for the synthesis of Atazanavir and its intermediates as reported in the literature. It is important to note that these values are not derived from a synthesis starting with this compound but provide a benchmark for the efficiency of the described transformations.
Table 1: Yields of Key Synthetic Steps
| Step | Starting Material | Product | Reported Yield (%) | Reference |
| Amidation | L-tert-leucine | N-methoxycarbonyl-L-tert-leucine | 89 | [1] |
| Condensation & Hydrogenation | 4-(2-pyridyl)-benzaldehyde | 2-[4-(2-pyridyl)-benzyl] hydrazine hydrochloride | 90 | [1] |
| Coupling and Final Steps | Intermediates | Atazanavir | ~80 (for the final coupling step) | [1] |
Table 2: Purity of Atazanavir Intermediate
| Intermediate | Analytical Method | Purity (%) | Reference |
| N-1-[N-(methoxycarbonyl)-L-tert-leucine]-N-2-[4-(2-pyridyl)-benzyl] hydrazine | HPLC | >99 | [1] |
Signaling Pathways and Experimental Workflows
The synthesis of Atazanavir is a multi-step chemical process. The following diagram illustrates the logical workflow of a convergent synthesis approach.
Caption: Convergent synthesis workflow for Atazanavir.
Conclusion
While the direct utilization of this compound in the synthesis of major pharmaceutical compounds like Atazanavir is not explicitly detailed in the currently available scientific literature, its structural characteristics make it a promising candidate for future synthetic explorations. The development of an efficient pathway to convert this compound into key chiral intermediates, such as L-tert-leucine derivatives, could offer a valuable alternative in the chiral pool synthesis of complex drug molecules. The protocols and data presented here for the synthesis of Atazanavir intermediates provide a foundation for researchers interested in exploring such novel synthetic routes. Further research is warranted to fully elucidate the potential of this compound as a versatile chiral building block in pharmaceutical manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Leucic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-Leucic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical and biocatalytic synthesis of this compound.
Chemical Synthesis Route: Diazotization of D-Leucine
Question 1: Why is the yield of my this compound synthesis from D-leucine consistently low?
Answer:
Low yields in the diazotization of D-leucine can be attributed to several factors. The primary cause is often the instability of the diazonium salt intermediate, which can decompose, leading to byproducts.[1] Additionally, incomplete reaction or side reactions can lower the yield.
Troubleshooting Steps:
-
Temperature Control: Maintain a strict low temperature (0-5 °C) during the addition of sodium nitrite (B80452) and for the duration of the reaction. This is critical for the stability of the diazonium salt.[1]
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of D-leucine. Rapid addition can cause localized warming and increase the rate of decomposition.[1]
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic. A strong acid like sulfuric acid is typically used to generate nitrous acid in situ and stabilize the diazonium salt.[1]
-
Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the amino group. However, a large excess can lead to unwanted side reactions.
-
Reaction Time: Allow for a sufficient reaction time at low temperature to ensure the reaction goes to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal time.
Question 2: I am observing the formation of an oily byproduct or a dark precipitate in my reaction mixture. What is it and how can I avoid it?
Answer:
The formation of oily byproducts or dark precipitates often indicates the decomposition of the diazonium salt intermediate.[1] These byproducts can be a complex mixture of compounds arising from reactions of the carbocation formed after the loss of nitrogen gas. Azo coupling side reactions can also lead to colored impurities.[1]
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned previously, maintaining a low and stable temperature is the most effective way to minimize decomposition.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents, which can help prevent localized areas of decomposition.
-
Purity of Reagents: Use high-purity D-leucine and sodium nitrite. Impurities can sometimes catalyze decomposition or lead to side reactions.
-
Immediate Use of Diazonium Salt: Ideally, the diazonium salt should be used in the subsequent reaction step (if any) immediately after its formation without isolation.
Question 3: How can I effectively purify this compound from the reaction mixture?
Answer:
Purification of this compound from the diazotization reaction mixture typically involves extraction and recrystallization.
Purification Protocol:
-
Extraction: After the reaction is complete, extract the aqueous reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297). Multiple extractions will ensure a higher recovery of the product.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a hexane-ether mixture, to obtain pure this compound.
Biocatalytic Synthesis Route: Enzymatic Reduction of α-Ketoisocaproate
Question 1: The conversion of α-ketoisocaproate to this compound is low. What are the possible reasons?
Answer:
Low conversion in an enzymatic reduction can be due to several factors related to the enzyme's activity and the reaction conditions.
Troubleshooting Steps:
-
Enzyme Activity: Ensure the enzyme (e.g., a ketoreductase or dehydrogenase) is active. Improper storage or handling can lead to denaturation.
-
Cofactor Regeneration: Most reductases require a cofactor, typically NADH or NADPH. An inefficient cofactor regeneration system is a common cause of low conversion. Ensure the components of the regeneration system (e.g., a secondary enzyme like glucose dehydrogenase and its substrate glucose) are present in optimal concentrations.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Verify that the reaction buffer pH and the reaction temperature are optimal for the specific enzyme being used.
-
Substrate Inhibition: High concentrations of the substrate (α-ketoisocaproate) can sometimes inhibit the enzyme, leading to lower conversion rates. Consider a fed-batch approach where the substrate is added gradually.
-
Product Inhibition: Accumulation of the product, this compound, can also inhibit the enzyme. If this is the case, consider in-situ product removal techniques.
Question 2: The enantiomeric excess (e.e.) of my this compound is not as high as expected. How can I improve it?
Answer:
While enzymatic reactions are generally highly stereoselective, suboptimal conditions or the presence of contaminating enzymes can lead to a lower enantiomeric excess.
Troubleshooting Steps:
-
Enzyme Selection: The choice of enzyme is crucial for high enantioselectivity. Screen different ketoreductases to find one with the desired stereoselectivity for α-ketoisocaproate.
-
Purity of Enzyme: If using a crude cell lysate, other endogenous enzymes might be present that produce the undesired (S)-enantiomer. Using a purified enzyme can improve enantioselectivity.
-
Reaction Conditions: Sometimes, modifying the reaction conditions such as pH, temperature, or the addition of co-solvents can influence the enantioselectivity of an enzyme.
-
Substrate Quality: Ensure the starting material, α-ketoisocaproate, is of high purity and does not contain impurities that might interfere with the enzymatic reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of biocatalytic synthesis over chemical synthesis for this compound?
A1: Biocatalytic synthesis generally offers higher enantioselectivity, leading to a product with a higher enantiomeric excess.[2] The reaction conditions are milder (neutral pH, ambient temperature), which reduces the risk of side reactions and is more environmentally friendly. Chemical synthesis, while potentially faster, often requires harsh conditions and may produce more byproducts.[3]
Q2: Can I use whole microbial cells for the synthesis of this compound?
A2: Yes, whole-cell biocatalysis using microorganisms that possess the necessary enzymes (e.g., certain species of Lactobacillus) can be an effective and cost-efficient method.[4] This approach can have the advantage of in-built cofactor regeneration systems. However, optimization of fermentation conditions and downstream processing for product purification are important considerations.[5][6]
Q3: What analytical techniques are suitable for determining the yield and enantiomeric excess of this compound?
A3: For determining the yield, techniques like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) after derivatization can be used. To determine the enantiomeric excess, chiral HPLC or chiral GC are the most common and reliable methods.
Q4: Are there any safety precautions I should take during the chemical synthesis of this compound?
A4: Yes. The diazotization reaction involves the in-situ formation of nitrous acid, which is unstable. The diazonium salt intermediate is also potentially explosive if isolated in a dry state. Therefore, it is crucial to work at low temperatures and behind a safety shield. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Typical Yields for this compound Synthesis Methods
| Synthesis Method | Starting Material | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Considerations |
| Chemical Synthesis (Diazotization) | D-Leucine | 60-80% | >95% | Requires strict temperature control; potential for byproducts.[1] |
| Biocatalytic Synthesis (Enzymatic Reduction) | α-Ketoisocaproate | 85-99% | >99% | Requires an efficient cofactor regeneration system; enzyme cost can be a factor.[2] |
| Biocatalytic Synthesis (Whole-Cell Fermentation) | Glucose/other carbon sources | Varies | High | Process optimization is crucial; downstream purification can be complex.[5][6] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from D-Leucine
This protocol is adapted from the general procedure for the synthesis of α-hydroxy acids from α-amino acids.
Materials:
-
D-Leucine
-
Sulfuric acid (H₂SO₄), 1.25 M
-
Sodium nitrite (NaNO₂)
-
Diethyl ether (or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Deionized water
Procedure:
-
Dissolve D-leucine in 1.25 M sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred D-leucine solution while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 15 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a hexane-ether mixture.
Protocol 2: Biocatalytic Synthesis of this compound via Enzymatic Reduction
This protocol is a generalized procedure and may require optimization based on the specific enzyme used.
Materials:
-
α-Ketoisocaproic acid sodium salt
-
Ketoreductase enzyme (e.g., from a commercial supplier)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add α-ketoisocaproic acid sodium salt, the cofactor (NADH or NADPH), and the components of the cofactor regeneration system (glucose and glucose dehydrogenase) to the buffer.
-
Initiate the reaction by adding the ketoreductase enzyme.
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle stirring.
-
Monitor the progress of the reaction by HPLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Mandatory Visualization
References
Troubleshooting poor solubility of (R)-Leucic acid in aqueous buffers
Technical Support Center: (R)-Leucic Acid Solubility
This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for researchers encountering poor solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a neutral buffer like PBS (pH 7.4)?
A1: this compound is a weak organic acid with a pKa value of approximately 4.26.[1][2][3] While it should be deprotonated and more soluble at neutral pH, its 4-methylpentyl side chain gives the molecule moderate hydrophobicity (LogP ≈ 0.5-0.8).[1][2][4] This can limit its solubility, especially when trying to prepare high-concentration stock solutions. The primary issue often arises when attempting to dissolve it in acidic buffers (pH < 4), where the compound is in its less soluble, protonated free-acid form.[5][6]
Q2: What is the most effective first step to improve solubility?
A2: The most direct and effective method is pH adjustment. By raising the pH of the solution to be at least 1-2 units above its pKa (~4.26), you convert the less soluble free acid into its highly soluble carboxylate salt form. See Protocol 1 for a detailed methodology.[7]
Q3: Can I use organic co-solvents to prepare a stock solution?
A3: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[7][8][9] Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice as it can dissolve both polar and nonpolar compounds and is miscible with aqueous media.[10] Ethanol is another suitable option. This method is ideal for creating a concentrated stock that can be diluted into your experimental buffer. See Protocol 2 for details.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A4: To avoid cellular toxicity or unintended experimental artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%. A final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines.[8] Always run a vehicle control (media with the same final concentration of DMSO but without the compound) in your experiments.
Q5: Can I heat the solution to help it dissolve?
A5: Gentle warming or sonication can aid dissolution by providing the energy needed to break the crystal lattice of the solid. One supplier notes solubility of up to 100 mg/mL in water can be achieved with the use of an ultrasonic bath.[11] However, this should be done with caution. Avoid excessive heat, which could degrade the compound, and be aware that the compound may precipitate out of solution as it cools to room temperature. This method is often best used in conjunction with pH adjustment.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues.
Issue: this compound powder forms a suspension or precipitate in my aqueous buffer.
Step 1: Analyze Your Buffer's pH
-
Is your buffer pH below 4.5? If yes, you are trying to dissolve the acid in its protonated, less soluble form. The primary solution is to increase the pH. Proceed to Protocol 1 .
-
Is your buffer pH above 6.0? If yes, the compound should be in its more soluble salt form. The issue may be the high concentration you are trying to achieve. Consider making a more dilute solution or using a co-solvent for a highly concentrated stock. Proceed to Protocol 2 .
Step 2: Choose a Solubilization Strategy
-
Primary Method (pH Adjustment): This is the preferred method if your final experiment can tolerate a pH-adjusted solution or if you do not want to introduce organic solvents. See Protocol 1 .
-
Alternative Method (Co-solvent): This is ideal for preparing high-concentration stock solutions that will be diluted significantly for the final experiment, minimizing the impact of the solvent. See Protocol 2 .
Step 3: Consider Advanced Methods (If primary methods fail)
-
Surfactants: For particularly difficult formulations, non-ionic surfactants like Tween 80 can be used to create micelles that encapsulate the compound, allowing it to be dispersed in an aqueous solution.[7][9] The final concentration should be kept low (e.g., 0.01% - 0.1% w/v).
-
Cyclodextrins: Complexing agents like hydroxypropyl-β-cyclodextrin (HPBCD) can be used to form inclusion complexes that dramatically increase the aqueous solubility of hydrophobic compounds.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [12] |
| Molecular Weight | 132.16 g/mol | [4][12] |
| pKa (Strongest Acidic) | ~4.26 | [1][2][3] |
| LogP | 0.5 - 0.78 | [1][2][4] |
| Predicted Water Solubility | ~124 - 165 g/L | [1][2][3] |
Table 2: Common Solvents and Recommended Usage
| Solvent | Recommended Use | Final Conc. Limit (Cell Culture) | Notes |
| Aqueous Base (e.g., NaOH) | Primary dissolution via pH adjustment | N/A | Forms the highly soluble sodium salt of leucic acid. |
| DMSO | High-concentration stock solutions | < 0.5% (0.1% recommended) | Excellent solvent for both polar and nonpolar compounds.[10] |
| Ethanol | High-concentration stock solutions | < 1% (0.5% recommended) | A common alternative to DMSO. |
| Water | Dilutions | N/A | Can be used up to ~100 mg/mL with sonication.[11] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This method relies on deprotonating the carboxylic acid to form a more soluble salt.
Methodology:
-
Weigh the desired amount of this compound powder into a sterile container.
-
Add approximately 80% of your final desired volume of purified water or buffer.
-
While stirring the suspension, add a 1 M NaOH solution dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding NaOH drops until the this compound is fully dissolved and the pH is > 6.0. The solution should become clear.
-
Once fully dissolved, carefully adjust the pH back down to your desired final experimental pH using 1 M HCl. Note: If your target pH is below 5, be cautious as the compound may begin to precipitate.
-
Add purified water or buffer to reach the final desired volume and mix thoroughly.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
Protocol 2: Solubilization using a Co-solvent (DMSO)
This protocol is ideal for preparing a concentrated stock solution for long-term storage.
Methodology:
-
Weigh the this compound powder in a sterile glass vial.
-
Add a minimal volume of 100% sterile DMSO to completely dissolve the powder. For example, to prepare a 100 mM stock solution (MW = 132.16), dissolve 13.22 mg of the compound in 1 mL of DMSO.
-
Vortex gently until the solution is clear and homogenous.
-
Store the stock solution at -20°C or -80°C. A commercial supplier recommends storage at -80°C for up to 6 months.[13]
-
For experiments, dilute this stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., < 0.5%).
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility of this compound.
Caption: The effect of pH on the ionization and solubility of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for D-Leucic acid (HMDB0000624) [hmdb.ca]
- 2. Showing Compound L-Leucic acid (FDB022218) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for Hydroxyisocaproic acid (HMDB0000746) [hmdb.ca]
- 4. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. gwsi.com.au [gwsi.com.au]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Purification of (R)-Leucic Acid by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of (R)-Leucic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a purification method for this compound?
A1: The most critical first step is selecting an appropriate chiral stationary phase (CSP). The separation of enantiomers like (R)- and (S)-Leucic acid relies on the differential interaction with a chiral environment. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a common and effective choice for separating chiral carboxylic acids. A screening approach, testing a few different chiral columns, is highly recommended as the selection process is often empirical.[1][2][3]
Q2: What are the typical mobile phases used for the separation of this compound?
A2: For normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent like n-hexane or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol (B145695).[4][5] An acidic additive, like 0.1% trifluoroacetic acid (TFA) or formic acid, is often crucial for obtaining good peak shape and resolution for carboxylic acids.[4][6] For reversed-phase chromatography, mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous buffers (e.g., ammonium (B1175870) acetate) can be used.
Q3: Why is an acidic additive necessary in the mobile phase?
A3: An acidic additive, such as trifluoroacetic acid (TFA) or formic acid, is used to suppress the ionization of the carboxylic acid group of Leucic acid.[4][6] This minimizes peak tailing and improves the interaction with the chiral stationary phase, leading to better resolution and peak shape.
Q4: How can I improve the resolution between the (R)- and (S)-Leucic acid peaks?
A4: To improve resolution, you can try the following:
-
Optimize the mobile phase composition: Small changes in the ratio of the alcohol modifier to the non-polar solvent can significantly impact selectivity.[7]
-
Reduce the flow rate: Lower flow rates often lead to better resolution in chiral separations, although this will increase the run time.
-
Decrease the temperature: Lowering the column temperature can sometimes enhance the chiral recognition and improve separation.
-
Change the alcohol modifier: Switching between isopropanol and ethanol can alter the selectivity.
Q5: Can the elution order of the enantiomers be reversed?
A5: Yes, the elution order can sometimes be inverted. This can be achieved by using a chiral stationary phase with the opposite chirality (e.g., the D- instead of the L- form of the chiral selector).[8][9] In some cases, changing the mobile phase composition or the temperature can also reverse the elution order.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. 3. Column is not properly equilibrated. | 1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). 2. Ensure the mobile phase contains an alcohol modifier and an acidic additive. Start with a standard mobile phase like Hexane/IPA with 0.1% TFA and optimize from there.[4][5] 3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. |
| Poor peak shape (tailing) | 1. Ionization of the carboxylic acid. 2. Secondary interactions with the silica (B1680970) support. 3. Sample solvent is too strong. | 1. Increase the concentration of the acidic additive (e.g., TFA) in the mobile phase to 0.1-0.2%. 2. Ensure a high-purity, well-end-capped column is being used. 3. Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. |
| Broad peaks and low efficiency | 1. High flow rate. 2. Column overload. 3. Extra-column dead volume. | 1. Reduce the flow rate. Chiral separations often benefit from lower flow rates. 2. Dilute the sample and inject a smaller volume. 3. Check all fittings and tubing for proper connections to minimize dead volume. |
| Loss of resolution over time | 1. Column contamination. 2. "Memory effect" from previously used additives. 3. Degradation of the stationary phase. | 1. Flush the column with a strong solvent recommended by the manufacturer. 2. If possible, dedicate a column to a specific method or flush thoroughly between methods with different additives. 3. If flushing does not restore performance, the column may need to be replaced. |
| Irreproducible retention times | 1. Inconsistent mobile phase preparation. 2. Temperature fluctuations. 3. Insufficient column equilibration. | 1. Prepare fresh mobile phase daily and ensure accurate measurements of all components. 2. Use a column oven to maintain a constant temperature. 3. Always ensure the column is fully equilibrated with the mobile phase before starting a sequence of runs. |
Experimental Protocols
Sample Preparation
-
Dissolve the racemic Leucic acid sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
If solubility is an issue, a minimal amount of a slightly stronger solvent (e.g., isopropanol) can be used. However, the sample solvent should ideally be the same as or weaker than the mobile phase to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Column Chromatography - Normal Phase
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column: Chiralpak IA or a similar amylose-based chiral stationary phase (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).
-
Detection: UV at 210 nm.
Procedure:
-
Equilibrate the column with the initial mobile phase composition (see table below) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the chromatogram and identify the peaks for the two enantiomers.
-
If resolution is poor, optimize the mobile phase composition and flow rate according to the parameters in the table below.
Data Presentation: Mobile Phase Optimization Parameters
| Parameter | Initial Condition | Optimization Range | Effect on Separation |
| n-Hexane (%) | 90 | 95 - 80 | Increasing n-Hexane generally increases retention and may improve resolution. |
| Isopropanol (IPA) (%) | 10 | 5 - 20 | Increasing IPA decreases retention. A lower percentage often improves resolution. |
| Trifluoroacetic Acid (TFA) (%) | 0.1 | 0.05 - 0.2 | Essential for good peak shape. Concentration can be adjusted to optimize peak symmetry. |
| Flow Rate (mL/min) | 1.0 | 0.5 - 1.5 | Lower flow rates often improve resolution but increase analysis time. |
| Temperature (°C) | 25 | 15 - 40 | Lower temperatures may increase selectivity. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. bujnochem.com [bujnochem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. hplcmart.com [hplcmart.com]
Preventing racemization of (R)-Leucic acid during chemical reactions
Welcome to the technical support center for (R)-Leucic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, like this compound, converts into a mixture containing equal amounts of both its (R) and (S) enantiomers, known as a racemate.[1] The chiral center in this compound is the carbon atom bonded to the hydroxyl, carboxyl, and isobutyl groups. The hydrogen atom on this alpha-carbon is acidic and can be removed under certain conditions, leading to a planar enolate intermediate. Reprotonation can then occur from either side of this planar intermediate, resulting in a mixture of both enantiomers.[2] This is a significant issue in pharmaceutical development because the biological activity of a molecule is often specific to a single enantiomer.
Q2: What are the primary factors that cause racemization of this compound?
A2: The main factors that can induce racemization of this compound are:
-
pH: Both acidic and basic conditions can catalyze racemization. Bases can directly deprotonate the alpha-carbon, while acids can promote the formation of an enol, both of which lead to a loss of stereochemistry.[2][3]
-
Temperature: Higher temperatures increase the rate of racemization by providing the necessary energy to overcome the activation barrier for proton removal.[2]
-
Reaction Time: Longer reaction times increase the probability of racemization.[2]
-
Solvent: Polar, protic solvents can facilitate the proton transfer steps involved in racemization.[2]
-
Reagents: Strongly basic or acidic reagents, or those that generate basic or acidic byproducts, can promote racemization.[2]
Troubleshooting Guide: Preventing Racemization in Common Reactions
This guide provides solutions to common problems encountered during chemical reactions with this compound.
Issue 1: Significant racemization observed during esterification.
| Potential Cause | Recommended Solution |
| High reaction temperature and/or strong acid catalysis (e.g., Fischer Esterification). | Employ milder esterification methods that do not require high temperatures or strong acids. A highly recommended method is the Steglich esterification.[2] Alternatively, consider protecting the hydroxyl group before proceeding with the esterification of the carboxylic acid. |
| Use of a strong base to deprotonate the carboxylic acid. | The base may also be abstracting the acidic α-proton, leading to enolate formation and racemization. Use a non-nucleophilic, sterically hindered base in a non-polar, aprotic solvent at low temperatures. |
| Reaction proceeds through an acyl chloride intermediate under basic conditions. | While acyl chlorides are useful intermediates, their formation and subsequent reaction should be conducted under carefully controlled, non-basic conditions to minimize racemization. |
Issue 2: Racemization occurring during amidation reactions.
| Potential Cause | Recommended Solution |
| Activation of the carboxylic acid leads to a highly reactive intermediate prone to racemization. | Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be used with carbodiimides to form active esters that are less prone to racemization. |
| Use of excess base during the coupling reaction. | The base can abstract the α-proton. Use a stoichiometric amount of a hindered, non-nucleophilic base. For some coupling reagents, a base may not be necessary. |
| Elevated reaction temperatures. | Perform the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization. |
Issue 3: Unwanted inversion of stereochemistry at the α-carbon.
| Potential Cause | Recommended Solution |
| Reaction at the hydroxyl group via an S(_N)2 mechanism. | If retention of configuration is desired, consider a protection-reaction-deprotection strategy. If inversion is desired and needs to be controlled, the Mitsunobu reaction is a reliable method that proceeds with a clean inversion of stereochemistry. |
Experimental Protocols
Protocol 1: Racemization-Free Esterification via Steglich Esterification
This protocol describes a mild method for the esterification of this compound that minimizes the risk of racemization.[2]
Materials:
-
This compound
-
Alcohol of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Protection of the Hydroxyl Group as a Benzyl (B1604629) Ether
Protecting the hydroxyl group is a key strategy to prevent racemization when performing reactions at the carboxylic acid center under basic or harsh conditions.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred suspension of NaH (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield O-benzyl-(R)-Leucic acid.
Protocol 3: Amidation of O-benzyl-(R)-Leucic acid
With the hydroxyl group protected, the carboxylic acid can be converted to an amide with a reduced risk of racemization.
Materials:
-
O-benzyl-(R)-Leucic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve O-benzyl-(R)-Leucic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Stir the solution at room temperature for 15 minutes.
-
Add the amine (1.1 eq) followed by DIPEA (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of the Benzyl Ether
The benzyl protecting group can be removed under neutral conditions by hydrogenolysis to yield the final amide product without racemization.
Materials:
-
O-benzylated amide product
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the O-benzylated amide in methanol or ethanol.
-
Carefully add a catalytic amount of Pd/C.
-
Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visual Guides
Caption: Mechanism of base- or acid-catalyzed racemization of this compound.
Caption: Troubleshooting workflow for addressing racemization.
Caption: General workflow for preventing racemization using a protection strategy.
References
Technical Support Center: Analytical Detection of (R)-Leucic Acid
Welcome to the technical support center for the analytical detection of (R)-Leucic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common and effective techniques for the quantitative analysis of this compound. Chiral HPLC is particularly well-suited for separating and quantifying the (R)- and (S)-enantiomers. GC-MS is also a powerful technique, though it typically requires derivatization to make the analyte volatile.
Q2: Why is chiral separation important for the analysis of Leucic acid?
A2: Leucic acid exists as two enantiomers, this compound and (S)-Leucic acid, which are non-superimposable mirror images of each other. These enantiomers can have different biological activities and metabolic fates. Therefore, it is crucial to use a chiral separation method to accurately quantify the specific (R)-enantiomer without interference from the (S)-enantiomer.
Q3: What are the main challenges when analyzing this compound in biological matrices like plasma or urine?
A3: The primary challenges are matrix effects, low concentrations of the analyte, and potential instability. Biological matrices are complex and contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, or co-eluting peaks in chromatography.[1][2] Sample preparation is a critical step to minimize these interferences.
Q4: How can I improve the sensitivity of my assay for this compound?
A4: To improve sensitivity, consider the following:
-
Optimize sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate your sample.[3]
-
Derivatization: For GC-MS, derivatization can improve volatility and ionization efficiency. For HPLC, derivatization can enhance UV absorbance or fluorescence detection.
-
Detector choice: A mass spectrometer (MS) detector generally offers higher sensitivity and selectivity compared to a UV detector.
-
Method optimization: Adjusting the mobile phase composition, gradient profile, and column temperature in HPLC, or the temperature program in GC, can improve peak shape and signal-to-noise ratio.
Q5: What are typical storage conditions for this compound stock solutions and samples?
A5: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[4] Biological samples should be stored frozen, typically at -80°C, to minimize degradation until analysis. The stability of α-hydroxy acids in solution is generally good, but it is recommended to keep them at room temperature for no longer than 24 hours during sample preparation.[5]
Troubleshooting Guides
Chiral HPLC Analysis
Issue 1: Poor or No Resolution of (R)- and (S)-Leucic Acid Enantiomers
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for α-hydroxy acids.
-
-
Possible Cause: Sub-optimal mobile phase composition.
-
Solution:
-
Adjust the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol, acetonitrile) to the aqueous phase.
-
Optimize the pH of the mobile phase. For acidic compounds like Leucic acid, a mobile phase with a pH below the pKa of the analyte can improve peak shape.
-
Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase.
-
-
-
Possible Cause: Inappropriate flow rate.
-
Solution: Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution.
-
-
Possible Cause: Column temperature is not optimal.
-
Solution: Vary the column temperature. Both increasing and decreasing the temperature can affect enantioselectivity.
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Add a competitor to the mobile phase. For an acidic analyte like Leucic acid, adding a small amount of a stronger acid (e.g., TFA) can reduce tailing.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause: Extra-column dead volume.
-
Solution: Ensure all tubing and connections are as short as possible and properly fitted.
-
GC-MS Analysis
Issue 1: No or Low Peak Intensity for this compound
-
Possible Cause: Incomplete derivatization.
-
Solution:
-
Optimize the derivatization reaction time, temperature, and reagent concentration.
-
Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
-
-
-
Possible Cause: Degradation of the analyte in the injector.
-
Solution: Optimize the injector temperature. A temperature that is too high can cause degradation, while one that is too low can lead to poor volatilization.
-
-
Possible Cause: Adsorption of the analyte in the GC system.
-
Solution: Use a deactivated liner and ensure the column is properly conditioned.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Non-volatile residues in the injector.
-
Solution: Clean or replace the injector liner.
-
-
Possible Cause: Column contamination.
-
Solution: Bake out the column at a high temperature (within the column's limits) or trim the first few centimeters of the column.
-
-
Possible Cause: Inappropriate carrier gas flow rate.
-
Solution: Optimize the linear velocity of the carrier gas (Helium or Hydrogen).
-
Matrix Effects in LC-MS/MS Analysis
Issue 1: Signal Suppression or Enhancement
-
Possible Cause: Co-elution of matrix components with this compound.
-
Solution:
-
Improve chromatographic separation by modifying the mobile phase gradient or using a different stationary phase.
-
Optimize the sample preparation procedure to remove interfering compounds. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[3]
-
-
-
Possible Cause: Ionization competition in the mass spectrometer source.
-
Solution:
-
Dilute the sample to reduce the concentration of interfering matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of α-hydroxy acids using chromatographic methods. Note that specific values for this compound may vary depending on the exact experimental conditions.
Table 1: Typical HPLC-UV Method Parameters and Performance for α-Hydroxy Acids
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | 2% Phosphoric Acid (pH 2.0) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 210 nm | [4] |
| Linearity Range | 50 - 500 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Intraday RSD | 0.05 - 1.49% | [6] |
| Interday RSD | 0.72 - 3.24% | [6] |
| Average Recovery | 96.3 - 99.2% | [6] |
Table 2: Typical GC-MS Method Validation Data for Chiral Analysis of Amino Acid Derivatives
| Parameter | Value | Reference |
| Column | Chiral Capillary Column (e.g., CP-Chiralsil-L-Val) | [7] |
| Derivatization | Two-step: Alkylation (HCl-IPA) and Acylation (TFAA) | [7] |
| Linearity | Validated according to ICH Q2 standards | [7] |
| LOD/LOQ | Determined as per ICH Q2 guidelines | [7] |
| Accuracy | Validated according to ICH Q2 standards | [7] |
| Precision | Validated according to ICH Q2 standards | [7] |
Experimental Protocols
Proposed Chiral HPLC-UV Method for this compound
This is a proposed method based on common practices for the analysis of similar α-hydroxy acids. Optimization will be required for specific applications.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., CHIRALPAK® AD-H), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Proposed GC-MS Method for this compound
This is a proposed method based on common derivatization and analysis techniques for amino and hydroxy acids.
-
Sample Preparation and Derivatization (from cell culture supernatant):
-
Take 50 µL of the sample and evaporate to dryness under vacuum.
-
Add 50 µL of isopropanol containing 2M HCl. Heat at 110°C for 1 hour for esterification.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 50 µL of acetonitrile. Heat at 60°C for 30 minutes for acylation.
-
Evaporate the reagent and reconstitute the sample in 100 µL of ethyl acetate (B1210297) for injection.
-
-
GC-MS Conditions:
-
Column: Chiral capillary column, e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50 to 500, or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic fragment ions of the derivatized Leucic acid.
-
Visualizations
Caption: Proposed experimental workflow for chiral HPLC-UV analysis of this compound.
Caption: Proposed workflow for GC-MS analysis of this compound with derivatization.
Caption: Troubleshooting logic for poor enantiomeric resolution in chiral HPLC.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. cir-safety.org [cir-safety.org]
- 3. mdpi.com [mdpi.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. clausiuspress.com [clausiuspress.com]
- 6. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]
- 7. Validation of an enantioselective analysis for (l)-pidolic acid by chiral gas chromatography with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove impurities from commercially available (R)-Leucic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from commercially available (R)-Leucic acid. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Commercially available this compound may contain several types of impurities, including:
-
The (S)-enantiomer: As a chiral molecule, the most common impurity is the opposite enantiomer, (S)-Leucic acid.[1][2][3] The level of enantiomeric excess can vary between suppliers and batches.
-
Structurally related organic acids: Byproducts from the synthesis process can include other organic acids such as formic acid, acetic acid, and lactic acid.[4]
-
Residual solvents: Solvents used during the manufacturing and initial purification steps may be present in trace amounts.
-
Inorganic salts: Salts may be present as byproducts of the synthesis or from pH adjustments during the manufacturing process.[5]
-
Water: Leucic acid is hygroscopic and can absorb moisture from the atmosphere.
Q2: What methods can be used to purify this compound?
A2: The primary methods for purifying this compound are recrystallization and chromatography.
-
Recrystallization is a cost-effective method for removing most common impurities and can also be used to improve enantiomeric purity, particularly if the racemic form has different solubility characteristics.
-
Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating the (R)- and (S)-enantiomers to achieve high enantiomeric purity.[1][6][7]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Chiral HPLC: This is the most common method for determining the enantiomeric excess (e.e.) of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities, including residual solvents and some organic acids.[5][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify structurally related impurities.
-
Karl Fischer Titration: This method is specifically used to determine the water content.
Purification Protocols and Data
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The following protocol is a general guideline based on methods used for structurally similar alpha-hydroxy acids, such as mandelic acid, and may require optimization for your specific sample of this compound.[2][8]
Experimental Protocol: Recrystallization from an Aqueous Solution
-
Dissolution: In a suitable flask, dissolve the crude this compound in deionized water at an elevated temperature (e.g., 60-70 °C) to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature. To promote the formation of larger, purer crystals, control the cooling rate. A slower cooling rate is generally preferred.[9]
-
Crystallization: As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Purity Enhancement by Recrystallization (Example Data for a Structurally Similar Alpha-Hydroxy Acid)
| Parameter | Before Recrystallization | After Recrystallization |
| Chemical Purity | 98.5% | >99.5% |
| Enantiomeric Excess | 97.0% e.e. | 99.0% e.e. |
| Yield | - | ~85-95% |
Note: This data is representative of what can be achieved for similar alpha-hydroxy acids and may vary for this compound.
Chiral HPLC Purification
For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice. The selection of the chiral stationary phase (CSP) and mobile phase is critical for successful separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns are often effective for separating chiral acids.[10]
-
Mobile Phase Optimization:
-
Normal Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase can significantly impact the separation.
-
-
Parameter Optimization: Optimize the flow rate and column temperature to achieve the best resolution. Chiral separations can be sensitive to temperature changes.[10]
-
Scale-Up: Once an effective analytical method is developed, it can be scaled up to a preparative scale for purification of larger quantities.
Data Presentation: Enantiomeric Purity Enhancement by Chiral HPLC
| Parameter | Before Chiral HPLC | After Chiral HPLC |
| Enantiomeric Excess | 97.0% e.e. | >99.8% e.e. |
| Recovery | - | ~80-90% |
Note: This data is representative and the actual recovery will depend on the specific method and scale.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.[11] |
| Oiling out (liquid droplets form instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The cooling rate is too fast.- High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture.- Ensure a slow and controlled cooling process.- Consider a pre-purification step to remove bulk impurities.[5] |
| Low yield of purified product | - Too much solvent was used.- Incomplete crystallization.- Crystals were washed with too much cold solvent or the solvent was not cold enough. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is sufficiently cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.[12] |
Chiral HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen a different class of CSP.- Systematically vary the mobile phase composition (e.g., organic modifier ratio, type and concentration of additives).[10] |
| Peak tailing | - Secondary interactions with the stationary phase.- Column contamination.- Inappropriate mobile phase pH for ionizable compounds. | - Add a competing agent to the mobile phase (e.g., a small amount of acid or base).- Flush the column with a strong solvent.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Poor peak shape (fronting) | - Sample overload. | - Reduce the concentration of the sample being injected. |
| Changes in retention time or resolution | - Column degradation.- Changes in mobile phase composition.- Temperature fluctuations. | - Use a guard column and ensure proper sample preparation.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.[10] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiomer separation of α-hydroxy acids in high-performance immunoaffinity chromatography [elibrary.ru]
- 4. chiraltech.com [chiraltech.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of (R)-Leucic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of (R)-Leucic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound.
Issue 1: Low Yield of the Desired Ester
Question: My esterification reaction of this compound is resulting in a low yield. What are the possible causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of this compound are a common problem, often stemming from the reversible nature of the reaction.[1] Here are the primary causes and their solutions:
-
Equilibrium Limitation: The accumulation of water as a byproduct can drive the reaction in reverse, hydrolyzing the ester back to the starting materials.[1]
-
Solution 1: Use Excess Alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. Studies have shown that increasing the alcohol to a 10-fold excess can significantly increase ester yield.[1]
-
Solution 2: Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to remove water azeotropically.[1]
-
Drying Agents: Adding molecular sieves to the reaction mixture to absorb water.
-
-
-
Insufficient Catalyst Activity or Concentration: The acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Solution: Ensure the catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is not old or hydrated. The concentration of the catalyst can also be optimized; however, excessively high concentrations can sometimes lead to side reactions. An increase in catalyst concentration generally increases the reaction rate and conversion up to an optimal point.[2]
-
-
Low Reaction Temperature: Esterification is a slow reaction, and insufficient temperature can lead to incomplete conversion within a practical timeframe.
-
Solution: Ensure the reaction is heated to reflux. The specific temperature will depend on the boiling point of the alcohol being used as the reactant and solvent.
-
-
Steric Hindrance: While this compound itself does not present significant steric bulk, using a bulky alcohol can slow down the reaction rate.
-
Sub-optimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Logical Diagram: Troubleshooting Low Yield
References
Technical Support Center: Troubleshooting Peak Tailing for (R)-Leucic Acid in Reverse-Phase HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of (R)-Leucic acid. The following information provides a comprehensive troubleshooting guide and frequently asked questions to help you achieve optimal peak symmetry.
Troubleshooting Guide: Addressing Peak Tailing of this compound
Peak tailing for acidic compounds like this compound in reverse-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identify and resolve the root cause of this problem.
Issue: My this compound peak is tailing. What are the common causes and how can I fix it?
Answer:
Peak tailing for this compound is primarily caused by secondary interactions between the analyte and the stationary phase, specifically with residual silanol (B1196071) groups on the silica-based packing material. At a mobile phase pH near or above the pKa of this compound (approximately 4.26), both the analyte and the silanol groups can be ionized, leading to electrostatic interactions that cause peak tailing.[1]
Here is a step-by-step guide to troubleshoot and resolve this issue:
Step 1: Mobile Phase pH Adjustment
The most critical parameter to control for acidic compounds is the mobile phase pH. The goal is to suppress the ionization of both the this compound and the surface silanols.
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. A pH of 2.5 is a good starting point.[2] This ensures that the this compound is in its protonated, non-ionized form, and also suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing secondary interactions.[2][3]
Step 2: Buffer Selection and Concentration
Using a buffer is crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.
-
Recommendation: Use a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5, a phosphate (B84403) buffer is a suitable choice. Start with a buffer concentration of 10-20 mM. In some cases, increasing the buffer concentration can help to reduce peak tailing for acidic compounds.[4]
Step 3: Column Selection
The choice of HPLC column can significantly impact peak shape.
-
Recommendation:
-
End-capped C18 Columns: A high-quality, end-capped C18 column is a good first choice. End-capping minimizes the number of accessible free silanol groups, thereby reducing secondary interactions.
-
Polar-Embedded Columns: For highly polar acidic compounds, a polar-embedded column can provide alternative selectivity and improved peak shape. These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from interacting with the silica (B1680970) surface.[5][6]
-
Step 4: Organic Modifier
The type and concentration of the organic modifier in the mobile phase can also influence peak shape.
-
Recommendation: Acetonitrile (B52724) is a common and effective organic modifier for the analysis of small organic acids. If peak tailing persists, you can experiment with methanol (B129727) as an alternative or use a mixture of both.
Experimental Protocol: Optimizing Mobile Phase pH for this compound Analysis
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound.
Objective: To evaluate the effect of mobile phase pH on the peak asymmetry of this compound.
Materials:
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid
-
Potassium phosphate monobasic
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in a 50:50 mixture of water and acetonitrile).
-
Prepare three different mobile phases with varying pH:
-
Mobile Phase A (pH 4.5): Prepare an aqueous buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjusting the pH to 4.5 with phosphoric acid. The final mobile phase will be a mixture of this buffer and acetonitrile (e.g., 90:10 v/v).
-
Mobile Phase B (pH 3.5): Prepare the aqueous buffer and adjust the pH to 3.5 with phosphoric acid. The final mobile phase will have the same buffer/acetonitrile ratio as Mobile Phase A.
-
Mobile Phase C (pH 2.5): Prepare the aqueous buffer and adjust the pH to 2.5 with phosphoric acid. The final mobile phase will have the same buffer/acetonitrile ratio as Mobile Phase A.
-
-
Equilibrate the HPLC system with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the this compound standard solution and record the chromatogram.
-
Calculate the asymmetry factor (As) of the this compound peak. The asymmetry factor is calculated at 10% of the peak height.
-
Repeat steps 3-5 with Mobile Phase B and Mobile Phase C.
-
Compare the peak asymmetry values obtained at the different pH levels.
Data Presentation
| Mobile Phase pH | Peak Asymmetry (As) | Observations |
| 4.5 | > 1.5 | Significant peak tailing observed. |
| 3.5 | 1.2 - 1.5 | Reduced peak tailing compared to pH 4.5. |
| 2.5 | < 1.2 | Symmetrical or near-symmetrical peak shape. |
Note: The actual asymmetry values may vary depending on the specific column and HPLC system used. This table provides an expected trend.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak still tailing even after lowering the mobile phase pH?
A1: If peak tailing persists after adjusting the pH, consider the following:
-
Buffer Concentration: The buffer concentration may be too low to effectively control the pH at the surface of the stationary phase. Try increasing the buffer concentration to 50 mM.[7]
-
Column Contamination: The column may be contaminated with basic compounds from previous injections. Flush the column with a strong solvent.
-
Column Age: The stationary phase of an older column may be degraded, exposing more active silanol sites. Replacing the column may be necessary.
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and the appearance of tailing. Ensure that the extra-column volume is minimized.
Q2: Can I use a different acid to adjust the mobile phase pH?
A2: Yes, other acids like formic acid or trifluoroacetic acid (TFA) can be used. However, be mindful of their UV cutoff if you are using a UV detector at low wavelengths. Phosphoric acid is a good choice as it is non-volatile and has a low UV cutoff.
Q3: What is a good starting point for a reverse-phase HPLC method for this compound?
A3: A good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 2.5) : Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 30 °C
This method can be further optimized by adjusting the organic modifier concentration to achieve the desired retention time.
Q4: How does the choice between a C18 and a polar-embedded column affect the analysis of this compound?
A4:
-
C18 columns are the standard for reversed-phase chromatography and generally provide good retention for moderately non-polar compounds. For an acidic compound like this compound, a well-end-capped C18 column combined with a low pH mobile phase can yield excellent peak shapes.
-
Polar-embedded columns have a polar functional group incorporated into the C18 chain. This can offer alternative selectivity and may be particularly beneficial for more polar acidic compounds by reducing interactions with the silica surface.[5][6] If you are analyzing a mixture of compounds with varying polarities, a polar-embedded column might provide a better overall separation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot peak tailing for this compound.
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing.
Chemical Interactions Leading to Peak Tailing
The diagram below illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.
Caption: Chemical interactions at different mobile phase pH values.
References
- 1. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Production of Enantiomerically Pure (R)-Leucic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of enantiomerically pure (R)-Leucic acid. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing enantiomerically pure this compound on a large scale?
A1: The main strategies for large-scale production of enantiomerically pure this compound fall into three categories:
-
Chemical Synthesis: This approach involves the chemical transformation of a chiral starting material. For instance, this compound can be synthesized from D-leucine via a diazotization reaction.
-
Enzymatic Synthesis (Asymmetric Reduction): This method utilizes stereoselective enzymes, such as dehydrogenases or reductases, to convert a prochiral precursor, like 2-oxo-4-methylpentanoic acid, into the desired (R)-enantiomer with high purity.[1] Cofactor regeneration systems are often employed to make this process economically viable.
-
Enzymatic Resolution of Racemic Mixtures: This technique involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of leucic acid or its ester derivative. The unreacted this compound can then be separated. To achieve a theoretical yield greater than 50%, this is often coupled with in-situ racemization of the undesired enantiomer, a process known as dynamic kinetic resolution.[2]
Q2: What are the key challenges when scaling up the production of this compound?
A2: Scaling up production presents several challenges:
-
Maintaining Enantiomeric Purity: Ensuring high enantiomeric excess (ee) at a larger scale can be difficult. Reaction conditions must be precisely controlled to prevent racemization or side reactions that could diminish the optical purity.
-
Process Optimization: Transferring a laboratory-scale process to a pilot or industrial scale requires careful optimization of parameters such as temperature, pH, substrate concentration, and reaction time to maintain yield and purity.[3]
-
Purification: Efficiently separating the desired enantiomer from the reaction mixture, including the unreacted substrate, the other enantiomer, and byproducts, is a critical and often challenging step at a large scale.
-
Cost-Effectiveness: The cost of starting materials, catalysts (especially enzymes and cofactors), and purification methods can become significant at an industrial scale.
Q3: Which purification techniques are most suitable for large-scale production of this compound?
A3: For large-scale purification of enantiomers like this compound, preparative chromatography is the most effective method.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a widely used technique for separating enantiomers. Scaling up from an analytical to a preparative system is a well-defined process.[4]
-
Multicolumn Continuous Chromatography (MCC): This technique can be a more cost-effective production method for chiral manufacturing compared to batch preparative HPLC.[4]
Troubleshooting Guides
Synthesis & Production Issues
Q: My enzymatic synthesis is showing low conversion rates at a larger scale. What could be the cause?
A: Low conversion rates during scale-up of enzymatic synthesis can be attributed to several factors:
-
Poor Mass Transfer: In larger reactors, inefficient mixing can lead to poor distribution of substrates and the biocatalyst, resulting in lower reaction rates.
-
Inadequate pH Control: Localized pH shifts within a large reactor can negatively impact enzyme activity and stability.
-
Enzyme Inhibition: High concentrations of substrate or product can lead to substrate or product inhibition of the enzyme.
-
Cofactor Limitation: If a cofactor-dependent enzyme is used, the regeneration system may not be efficient enough at a larger scale.
Troubleshooting Steps:
-
Improve Agitation: Increase the stirring speed or use baffles in the reactor to improve mixing.
-
Enhance pH Control: Implement a more robust pH control system with multiple probes and addition points for acid/base.
-
Optimize Substrate Feeding: Switch from a batch to a fed-batch process to maintain a low, non-inhibitory substrate concentration.
-
Boost Cofactor Regeneration: Increase the concentration of the cofactor regeneration enzyme and its substrate.
Q: I am observing a decrease in the enantiomeric excess (ee) of my this compound during scale-up. How can I address this?
A: A drop in enantiomeric excess can be due to:
-
Suboptimal Reaction Conditions: Temperature or pH deviations from the optimal range for the enzyme can reduce its stereoselectivity.
-
Racemization: The product may be racemizing under the reaction or work-up conditions.
-
Presence of Impurities: Impurities in the starting material could be converted to products that interfere with the chiral analysis.
Troubleshooting Steps:
-
Tighten Process Control: Ensure that the temperature and pH are tightly controlled throughout the production run.
-
Modify Work-up Procedure: Analyze the stability of this compound under your current work-up conditions. Consider lowering the temperature or using a different extraction or purification method to minimize racemization.
-
Analyze Starting Materials: Verify the purity of your starting materials to ensure they are free of interfering impurities.
Purification Issues (Chiral Chromatography)
Q: I am experiencing poor separation and peak tailing in my large-scale chiral HPLC purification. What are the likely causes?
A: Poor peak shape and resolution in preparative chiral chromatography can be caused by:
-
Column Overload: Injecting too much sample onto the column can lead to band broadening and poor separation.
-
Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for the separation at a larger scale.
-
Column Contamination: Accumulation of impurities on the column can degrade its performance.
-
Column Degradation: The chiral stationary phase can degrade over time, especially under harsh conditions.
Troubleshooting Steps:
-
Perform a Loading Study: Determine the maximum sample load that can be applied to the column without compromising resolution.
-
Optimize Mobile Phase: Re-evaluate the mobile phase composition. Small changes in the modifier percentage or the type of alcohol can significantly impact the separation.
-
Implement a Column Cleaning Protocol: Regularly flush the column with strong solvents to remove contaminants.
-
Evaluate Column Stability: Check the manufacturer's guidelines for the pH and temperature stability of the chiral stationary phase.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from D-Leucine
This protocol is based on a laboratory-scale synthesis and would require significant process development for large-scale production.
Materials:
-
D-Leucine
-
1N Sulfuric Acid
-
Sodium Nitrite (B80452)
-
Ethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve D-leucine in 1N sulfuric acid in a reaction vessel and cool to 0°C.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the resulting solution at 0°C for 3 hours, followed by stirring at room temperature for 2 hours.
-
Extract the reaction mixture with ethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.[5]
Protocol 2: Enzymatic Synthesis of (R)-2-Hydroxy Acids using a Whole-Cell Biocatalyst
This is a general protocol for the deracemization of racemic 2-hydroxy acids using a recombinant E. coli co-expressing (S)-2-hydroxy acid dehydrogenase, a ketoacid reductase, and a glucose dehydrogenase for cofactor regeneration. This can be adapted for this compound production.
Materials:
-
Recombinant E. coli cells
-
Racemic 2-hydroxy acid (e.g., Leucic acid)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Glucose
-
6.0 M HCl
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in the buffer solution in a bioreactor.
-
Add the racemic 2-hydroxy acid and glucose to the cell suspension.
-
Maintain the reaction at a controlled temperature (e.g., 35°C) and agitation (e.g., 700 rpm) for a specified time (e.g., 10 hours).
-
Monitor the progress of the reaction by analyzing the enantiomeric excess of the 2-hydroxy acid.
-
Terminate the reaction by adding 6.0 M HCl.
-
Separate the product from the biomass and purify.[6]
Data Presentation
Table 1: Comparison of Production Methods for Enantiopure α-Hydroxy Acids
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | D-Leucine | Sulfuric acid, Sodium nitrite | ~79%[5] | >99% | Well-established chemistry, high ee | Use of hazardous reagents, potential for side reactions |
| Enzymatic Synthesis (Asymmetric Reduction) | 2-oxo-4-methylpentanoic acid | Dehydrogenase/Reductase, Cofactor (NADH/NADPH), Cofactor regeneration system | High (can approach 100%) | >99%[7] | High selectivity, mild reaction conditions, environmentally friendly | Enzyme and cofactor cost, requires process optimization |
| Enzymatic Resolution (Dynamic Kinetic Resolution) | Racemic Leucic Acid | Lipase, Racemization catalyst | High (can approach 100%) | >99%[2] | Uses inexpensive racemic starting material | Requires efficient racemization, separation of product from unreacted substrate |
Visualizations
Caption: Experimental workflow for the production and purification of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Method Validation for (R)-Leucic Acid Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common bioanalytical approaches for the quantification of (R)-Leucic acid in plasma: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present the experimental protocols and validation data for each method, offering insights into their respective performance characteristics.
Method 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity for the direct analysis of this compound in plasma with minimal sample derivatization.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), this compound-d3.
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Chiral Column: CHIRALPAK® QD-AX (150 x 2.1 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol (B129727) at a flow rate of 0.4 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 131.1 -> 85.1
-
This compound-d3 (IS): m/z 134.1 -> 88.1
-
-
Ion Source Parameters: Optimized for maximum sensitivity.
Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (%RE) | -9.8% to 12.5% |
| Recovery | 85.2% - 93.5% |
Experimental Workflow: Chiral LC-MS/MS
Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to improve the volatility and chromatographic properties of this compound.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 100 µL of human plasma, add the internal standard (IS), this compound-d3.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Derivatization:
-
Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI).
-
Heat at 60°C for 30 minutes.
-
2. Chromatographic Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Chiral Column: Chirasil®-L-Val fused silica (B1680970) capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 2 minutes.
-
-
Injection Mode: Splitless.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) Ions:
-
This compound derivative: m/z 217, 289
-
This compound-d3 derivative (IS): m/z 220, 292
-
Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 25 - 10000 ng/mL (r² > 0.992) |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Intra-day Precision (%CV) | ≤ 9.8% |
| Inter-day Precision (%CV) | ≤ 13.5% |
| Accuracy (%RE) | -11.3% to 14.1% |
| Recovery | 78.6% - 88.1% |
Experimental Workflow: Chiral GC-MS
Comparison Summary
| Feature | Chiral LC-MS/MS Method | Chiral GC-MS Method |
| Sample Preparation | Simpler (Protein Precipitation) | More complex (LLE and Derivatization) |
| Sensitivity (LLOQ) | Higher (10 ng/mL) | Lower (25 ng/mL) |
| Throughput | Higher | Lower |
| Robustness | Generally higher | Derivatization can introduce variability |
| Instrumentation | More specialized and costly | More common in analytical labs |
Conclusion
Both Chiral LC-MS/MS and Chiral GC-MS methods can be successfully validated for the quantitative analysis of this compound in plasma. The choice of method will depend on the specific requirements of the study.
-
The Chiral LC-MS/MS method is preferable when high sensitivity, high throughput, and minimal sample manipulation are critical.
-
The Chiral GC-MS method provides a reliable alternative, particularly when LC-MS/MS instrumentation is not available, though it requires a more involved sample preparation procedure.
Researchers and drug development professionals should consider these factors when selecting the most appropriate analytical method for their pharmacokinetic and metabolic studies involving this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Enantiomeric Excess of (R)-Leucic Acid: A Comparative Guide to Chiral Chromatography Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral molecules like (R)-Leucic acid. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for this analysis. This guide provides a comparative overview of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.
Leucic acid, also known as α-hydroxyisocaproic acid, is a chiral α-hydroxy acid and a metabolite of the amino acid leucine. Its enantiomers can exhibit different biological activities, making the precise measurement of the enantiomeric composition of this compound essential. Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP), leading to different retention times and allowing for their individual quantification.
Comparison of Chiral Chromatography Techniques
Both HPLC and GC can be employed for the enantiomeric separation of Leucic acid. The choice between these techniques often depends on the volatility of the analyte, the required sensitivity, and the available instrumentation. For α-hydroxy acids like Leucic acid, derivatization is a common strategy to improve volatility for GC analysis and to enhance chromatographic performance and detection in both GC and HPLC.
Key Performance Parameters
The effectiveness of a chiral separation is evaluated based on several key parameters:
-
Retention Time (t_R): The time it takes for an analyte to pass through the column.
-
Resolution (R_s): A measure of the degree of separation between two peaks. A value of R_s ≥ 1.5 indicates baseline separation.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for separation.
-
Enantiomeric Excess (% ee): Calculated using the peak areas of the two enantiomers: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| × 100
Chiral HPLC Methods
Chiral HPLC is a versatile technique for the separation of a wide range of chiral compounds, including α-hydroxy acids. The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving successful enantioseparation.
Method 1: Indirect HPLC Analysis via Derivatization
Due to the structural properties of Leucic acid, indirect analysis involving derivatization is a highly effective approach. This method converts the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column. A notable example is the "O-Marfey method," which utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) for the derivatization of α-hydroxy acids[1][2][3][4][5].
Another documented derivatization involves converting Leucic acid to o-Pyrene-1-carbonyl leucic acid, which has been successfully separated, demonstrating the viability of this strategy[6].
Experimental Protocol: O-Marfey Method for Leucic Acid
This protocol is adapted from the established method for α-hydroxy acids[1][2][3][4][5].
-
Sample Preparation:
-
Dissolve a known amount of the Leucic acid sample in a suitable solvent (e.g., acetone).
-
To 50 µL of the Leucic acid solution (approximately 1 mg/mL), add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
-
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Expected Results: The diastereomeric derivatives of (R)- and (S)-Leucic acid will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.
Method 2: Direct HPLC Analysis on Chiral Stationary Phases
Direct analysis on a chiral stationary phase (CSP) offers a more straightforward approach by avoiding the derivatization step. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used for their broad applicability in separating various classes of chiral compounds, including acids[7][8][9][10][11]. Ligand exchange chromatography is another effective technique for the direct separation of α-hydroxy acids[12].
Experimental Protocol: Direct Analysis on a Polysaccharide-Based CSP
-
Sample Preparation:
-
Dissolve the Leucic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV or RI detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (or Refractive Index detector if UV absorbance is low).
-
Chiral GC Methods
Chiral Gas Chromatography is a powerful alternative, particularly for volatile compounds. For non-volatile analytes like Leucic acid, derivatization is necessary to increase their volatility and thermal stability.
Experimental Protocol: GC-MS Analysis after Derivatization
This protocol is a general procedure for the derivatization of α-hydroxy acids for GC analysis.
-
Derivatization (Two-Step Esterification and Acylation):
-
Esterification: To a dried sample of Leucic acid, add a solution of 2 M HCl in methanol. Heat the mixture at 70°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add trifluoroacetic anhydride (B1165640) (TFAA) and an appropriate solvent like dichloromethane. Heat at 60°C for 15 minutes. Evaporate the excess reagent and solvent.
-
Reconstitute the final derivative in a suitable solvent (e.g., hexane) for GC injection.
-
-
GC-MS Conditions:
-
GC-MS System: A standard GC system coupled with a mass spectrometer.
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like Chirasil®-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 200°C).
-
Injector Temperature: 250°C.
-
Detector (MS): Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Data Summary and Comparison
The following table summarizes the expected performance of the different chiral chromatography methods for the determination of the enantiomeric excess of this compound. The data for the derivatized Leucic acid is based on a documented separation factor[6].
| Method | Technique | Derivatization Required? | Chiral Stationary Phase (CSP) | Mobile/Carrier Gas | Typical Separation Factor (α) |
| HPLC Method 1 | Indirect HPLC | Yes (e.g., L-FDAA) | Standard C18 | Acetonitrile/Water Gradient | > 1.1 (Expected) |
| HPLC Method 2 | Direct HPLC | No | Polysaccharide-based (e.g., Chiralpak® AD-H) | n-Hexane/2-Propanol/TFA | > 1.1 (Expected) |
| GC Method | GC-MS | Yes (Esterification/Acylation) | Cyclodextrin-based (e.g., Chirasil®-Val) | Helium | > 1.1 (Expected) |
| Documented Data | HPLC | Yes (o-Pyrene-1-carbonyl) | Not specified | Not specified | 1.12[6] |
Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using chiral chromatography.
References
- 1. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. | Semantic Scholar [semanticscholar.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr-maisch.com [dr-maisch.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Anabolic Edge: A Comparative Guide to (R)-Leucic Acid's Mechanism of Action in Muscle Cells
For Immediate Release
A detailed comparison of (R)-Leucic acid and other leucine (B10760876) metabolites reveals distinct mechanisms in the regulation of muscle protein synthesis and breakdown. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their performance in cell-based assays, supported by experimental data and protocols.
This compound, also known as α-hydroxyisocaproic acid (HICA), a metabolite of the essential amino acid leucine, has garnered significant interest for its potential role in muscle preservation. This guide delves into the molecular mechanisms of this compound and provides a direct comparison with its metabolic precursors and relatives: Leucine, β-hydroxy-β-methylbutyrate (HMB), and α-ketoisocaproate (KIC). Utilizing data from cell-based assays, primarily with C2C12 myotubes, this document aims to clarify their distinct and overlapping roles in modulating anabolic and catabolic pathways.
Comparative Efficacy in Cell-Based Assays
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound (HICA), Leucine, HMB, and KIC on key indicators of muscle cell physiology.
Table 1: Effects on mTOR Signaling Pathway Activation in C2C12 Myotubes
| Compound | Target Protein | Concentration | Fold Change vs. Control | Reference |
| This compound (HICA) | p-p70S6K | 1.67-15 mM | No significant change | [1] |
| p-AMPK | 15 mM | Increased | [1] | |
| Leucine | p-mTOR (Ser2448) | 5 mM | ~1.5-fold | [1] |
| p-p70S6K (Thr389) | 5 mM | ~2.0-fold | [1] | |
| HMB | p-Akt | Not Specified | Increased | [1] |
| p-mTOR | Not Specified | Increased | [1] | |
| KIC | p-mTORC1 | 200-400 µM | Stimulated | [1] |
Table 2: Effects on Protein Synthesis and Degradation in C2C12 Myotubes
| Compound | Assay | Concentration | Effect | Reference |
| This compound (HICA) | Basal Protein Synthesis | Not Specified | Decreased | [2] |
| TNFα/IFNγ-induced Protein Degradation | Not Specified | Attenuated | [2] | |
| Leucine | Protein Synthesis | 5 mM | Stimulated | [1] |
| Starvation-induced Protein Degradation | 10 mM | Increased | [1] | |
| HMB | Protein Synthesis | Not Specified | Stimulated | [1] |
| Starvation-induced Protein Degradation | 50 µM | Inhibited (more potent than Leucine) | [1] | |
| KIC | Starvation-induced Protein Degradation | 10 mM | Increased | [1] |
Table 3: Effects on Myotube Atrophy in C2C12 Cells
| Compound | Condition | Concentration | Effect on Myotube Diameter | Reference |
| This compound (HICA) | TNFα/IFNγ-induced atrophy | Not Specified | Significantly increased vs. vehicle | [1][3] |
| Leucine | Myostatin-induced atrophy | Not Specified | Prevented atrophy | [1] |
| HMB | Myostatin-induced atrophy | Not Specified | Prevented atrophy | [1] |
| KIC | Not Specified | 1 mM | Increased myotube formation | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Cell Culture and Differentiation
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach approximately 80-90% confluency. The differentiation medium is changed every 48 hours for 4-6 days to allow for the formation of mature, multinucleated myotubes.
Western Blotting for Signaling Protein Phosphorylation
Objective: To quantify the activation of key signaling proteins in the mTOR pathway.
Procedure:
-
Differentiated C2C12 myotubes are serum-starved for 4-6 hours prior to treatment.
-
Cells are then treated with this compound, Leucine, HMB, or KIC at the desired concentrations for a specified time (e.g., 30 minutes).
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes are incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-p70S6K, p70S6K).
-
After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of phosphorylated to total protein is calculated to determine the extent of activation.
Protein Synthesis Assay (SUnSET)
Objective: To measure the rate of new protein synthesis.
Procedure:
-
Differentiated C2C12 myotubes are treated with the compounds of interest for a specified duration.
-
During the final 30 minutes of treatment, puromycin (B1679871) (a structural analog of tyrosyl-tRNA) is added to the culture medium at a final concentration of 1 µM.
-
Cells are then washed with ice-cold PBS and lysed as described for Western blotting.
-
The incorporation of puromycin into newly synthesized peptides is detected by Western blotting using an anti-puromycin antibody.
-
The intensity of the puromycin signal, normalized to total protein, is used as a measure of the rate of protein synthesis.
Myotube Diameter Measurement
Objective: To assess changes in myotube size as an indicator of hypertrophy or atrophy.
Procedure:
-
Differentiated C2C12 myotubes are subjected to atrophic stimuli (e.g., TNFα/IFNγ) in the presence or absence of this compound or its alternatives for 24-48 hours.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Myotubes are stained with an antibody against a muscle-specific protein (e.g., myosin heavy chain) and a nuclear counterstain (e.g., DAPI).
-
Images of multiple random fields are captured using a fluorescence microscope.
-
The diameter of individual myotubes is measured at three or more points along their length using image analysis software (e.g., ImageJ). The average diameter for each myotube is calculated, and the data from multiple myotubes per condition are averaged.
Conclusion
The compiled data indicate that while this compound (HICA), Leucine, HMB, and KIC are all metabolites within the same biochemical pathway, they exhibit distinct effects on muscle cell signaling and physiology. Leucine and HMB appear to be potent activators of the mTOR signaling pathway, leading to increased protein synthesis. In contrast, this compound does not seem to directly stimulate the mTORC1 pathway and may even decrease basal protein synthesis. However, its primary strength appears to lie in its anti-catabolic properties, effectively attenuating muscle atrophy under inflammatory conditions. KIC's role is more complex, with some evidence suggesting it can stimulate mTORC1, while other data indicates it may increase protein degradation under certain conditions.
This comparative guide underscores the importance of studying these related compounds individually to understand their specific mechanisms of action. For researchers and drug developers, these findings highlight the potential for targeted therapeutic strategies. While Leucine and HMB may be more suited for promoting muscle growth, this compound presents a promising avenue for combating muscle wasting diseases by primarily inhibiting protein degradation pathways. Further head-to-head comparative studies in various cell-based and in vivo models are warranted to fully elucidate their therapeutic potential.
References
- 1. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Efficacy of (R)-Leucic Acid in Muscle Metabolism: A Comparative Analysis with Leucine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine (B10760876), an essential branched-chain amino acid (BCAA), plays a pivotal role in stimulating muscle protein synthesis (MPS), primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] This has led to considerable interest in its metabolites as potential therapeutic and ergogenic agents. This guide provides a comparative analysis of the efficacy of (R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid ((R)-HICA), against other key leucine metabolites, including α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB), as well as leucine itself. The information is compiled from preclinical and clinical studies to aid researchers and drug development professionals in evaluating their potential applications.
Leucine Metabolism and its Key Metabolites
Leucine is metabolized in a multi-step process. The initial and reversible step is the transamination of leucine to α-ketoisocaproate (KIC).[4] From KIC, the metabolic pathway can lead to the formation of β-hydroxy-β-methylbutyrate (HMB) or, through a different enzymatic reaction, α-hydroxyisocaproic acid (HICA or Leucic Acid).[1][5] Leucic acid exists as two stereoisomers, this compound and (S)-Leucic acid. This guide focuses on the available data for this compound and the more commonly studied racemic mixture of HICA.
Comparative Efficacy Data
The following tables summarize the available quantitative data from studies comparing the effects of Leucine and its metabolites on markers of muscle anabolism. It is important to note that direct comparative studies, especially for this compound, are limited.
Table 1: Effects on Muscle Protein Synthesis (MPS) and Lean Body Mass
| Compound | Dosage/Concentration | Model | Key Findings | Reference |
| Leucine | 0.75 g/kg | Aged Mice | Failed to increase MPS when administered alone. | [6] |
| Leucine-enriched Whey Protein | 0.75 g/kg total leucine | Aged Mice | Significantly stimulated MPS at 60 minutes post-administration. | [6] |
| This compound | 0-0.3% of diet for 14 days | Rats | Exhibited a growth-promoting efficacy of 41%, significantly lower than its L-isomer counterpart. Resulted in lower weight gain, feed intake, and feed efficiency compared to the L-Leu group. | [7] |
| α-Hydroxyisocaproic Acid (HICA) | 1.5 g/day for 4 weeks | Male Soccer Players | Increased whole lean body mass significantly compared to placebo. Lower extremity lean body mass increased by 400g in the HICA group versus a 150g decrease in the placebo group. | [8] |
| HICA, HMB-FA, HMB-Ca | Not specified | Young Adult Men | Did not improve muscle growth or strength development in an 8-week resistance training program. | [1] |
| HMB | 3g/day | Humans | Marketed as an anti-catabolic that decreases protein breakdown. Recent studies show it doesn't significantly improve muscle growth or strength in young men. | [1] |
Table 2: Effects on mTOR Signaling Pathway
| Compound | Dosage/Concentration | Model | Effect on mTOR Pathway Components | Reference |
| Leucine | Not specified | General | Potent activator of mTOR, which is critical for muscle protein synthesis. | [1] |
| HMB | Not specified | General | Activates mTOR, but these properties are not as powerful as leucine. | [5] |
| Leucine | Not specified | Neonatal Pigs | Reduces the abundance of the Sestrin2-GATOR2 complex, leading to mTORC1 activation. | [9][10] |
| HMB | 40-80 µmol/kg | Neonatal Pigs | Stimulates mTORC1 activation independently of the leucine-sensing pathway mediated by Sestrin2. | [9][10] |
| α-Ketoisocaproate (KIC) | Not specified | Growing Pigs | Mechanism of action on lipid metabolism might be related to transcription factors, while HMB's is associated with the AMPK-mTOR signaling pathway. | [11] |
| Ursolic Acid | 3g single dose | Trained Men | Had no positive effect on mTOR signaling activity when ingested after resistance exercise, unlike L-leucine (B1674790) which significantly increased phosphorylated mTOR. | [12] |
Signaling Pathways
The mTOR pathway is a central regulator of cell growth and protein synthesis. Leucine is a well-established activator of this pathway. The diagram below illustrates the general mechanism of mTORC1 activation by Leucine. While metabolites like HMB also activate mTORC1, evidence suggests they may do so through different or less potent mechanisms.[5][9][10]
Experimental Protocols
Measurement of Muscle Protein Synthesis (MPS)
A common and robust method for quantifying MPS in vivo is the use of stable isotope tracers.[13][14][15][16]
Stable Isotope Tracer Methodology:
-
Tracer Infusion: A primed constant infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine or L-[1-¹³C]leucine) is administered intravenously to the research subject. The "primed" dose rapidly brings the tracer to an isotopic steady state in the blood and tissue fluid.
-
Tissue Sampling: Muscle biopsy samples are obtained from a muscle such as the vastus lateralis at baseline and after a period of tracer incorporation (typically several hours).
-
Sample Processing: The muscle tissue is processed to isolate different protein fractions (e.g., myofibrillar, sarcoplasmic). The proteins are then hydrolyzed into their constituent amino acids.
-
Isotopic Enrichment Analysis: The isotopic enrichment of the tracer amino acid is measured in both the tissue fluid (precursor pool) and the bound protein fractions using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Fractional Synthetic Rate (FSR): The FSR, which represents the rate of new protein synthesis, is calculated using the formula: FSR (%/h) = (E_p / E_ic) * (1 / t) * 100 Where:
-
E_p is the change in isotopic enrichment in the product (bound protein) between two biopsies.
-
E_ic is the mean isotopic enrichment in the precursor pool (intracellular fluid) over the incorporation period.
-
t is the time in hours between biopsies.
-
Assessment of mTOR Pathway Activation
Western blotting is a widely used technique to determine the activation state of signaling proteins within the mTOR pathway by measuring their phosphorylation levels.[17][18][19][20]
Western Blot Protocol for mTOR Signaling:
-
Protein Extraction: Muscle tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) and also with primary antibodies for the total forms of these proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imaging system.
-
Quantification: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the relative activation of the signaling pathway.
Conclusion
The available evidence strongly supports the role of leucine as a potent stimulator of muscle protein synthesis through the mTOR signaling pathway. While its metabolites, including HMB, KIC, and this compound, have been investigated for similar anabolic and anti-catabolic properties, the current body of research presents a more complex and, in some cases, conflicting picture.
-
This compound (HICA): The data on the (R)-isomer of Leucic acid is very limited. Studies on racemic HICA suggest potential benefits in increasing lean body mass and reducing muscle soreness, but these findings are not consistently replicated, and a recent, well-controlled study found no significant ergogenic effects.[1][8] The direct comparison in rats indicated that the (R)-isomer has significantly lower growth-promoting efficacy than the L-isomer of leucine.[7]
-
α-Ketoisocaproate (KIC): KIC is an intermediate in leucine metabolism. Its independent effects on muscle protein synthesis are not as well-characterized as leucine or HMB. Some research suggests its mechanism of action may be distinct from the direct mTOR activation seen with HMB.[11]
-
β-Hydroxy-β-methylbutyrate (HMB): HMB is primarily considered an anti-catabolic agent that may reduce muscle protein breakdown.[1] While it can stimulate mTOR signaling, its effect is less potent than that of leucine.[5] Recent studies have questioned its effectiveness in promoting muscle growth and strength gains in young, resistance-trained individuals.[1]
References
- 1. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 2. Not all proteins are equal: Leucine triggers muscle protein synthesis more effectively than others – study [nutraingredients.com]
- 3. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 1upnutrition.com [1upnutrition.com]
- 6. Differential effects of leucine and leucine-enriched whey protein on skeletal muscle protein synthesis in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Ketoisocaproate and β-hydroxy-β-methyl butyrate regulate fatty acid composition and lipid metabolism in skeletal muscle of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the effects of ursolic acid and l-leucine supplementation on IGF-1 receptor and AKT-mTOR signaling in response to resistance exercise in trained men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Stable Isotope Tracer Method to Simultaneously Quantify Skeletal Muscle Protein Synthesis and Breakdown [isotope.com]
- 16. Stable Isotope Tracer Methods for the Measure of Skeletal Muscle Protein Turnover | Springer Nature Experiments [experiments.springernature.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for (R)-Leucic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC and GC Methods for the Chiral Analysis of (R)-Leucic Acid.
The accurate quantification of this compound, a chiral α-hydroxy acid, is critical in various fields, including pharmaceutical development and metabolic research. Its enantiomeric purity can significantly impact biological activity and therapeutic efficacy. This guide provides a comprehensive cross-validation of two primary analytical techniques for this compound measurement: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While both techniques are capable of providing accurate and reliable data, they possess distinct advantages and limitations. The following table summarizes the key performance characteristics of validated chiral HPLC and GC methods for the quantification of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase. | Separation of volatile derivatives of enantiomers in the gas phase based on differential partitioning between a gaseous mobile phase and a chiral stationary phase. |
| Derivatization | Not typically required for HPLC analysis of Leucic acid. | Mandatory to increase volatility and thermal stability. Common methods include esterification followed by acylation. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | Generally lower than HPLC, often in the ng/mL range, especially with mass spectrometric detection. |
| Limit of Quantitation (LOQ) | Typically in the low to mid µg/mL range. | Generally lower than HPLC, often in the low ng/mL to µg/mL range. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Typical Run Time | 15-30 minutes | 20-40 minutes |
| Advantages | - Direct analysis of underivatized sample- Robust and widely available | - High sensitivity and resolution- Can be coupled with mass spectrometry for definitive identification |
| Disadvantages | - May have lower sensitivity than GC- Mobile phase consumption can be high | - Requires derivatization, which can be time-consuming and introduce variability- Not suitable for thermally labile compounds |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method allows for the direct analysis of this compound without derivatization.
Instrumentation:
-
HPLC system with a UV detector or a Chiral Detector (e.g., Circular Dichroism)
-
Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are commonly used for the separation of α-hydroxy acids.
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol (B130326) or ethanol, often with a small percentage of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape. A typical starting mobile phase composition is n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (if using a UV detector)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Chiral Gas Chromatography (GC) Method
This method requires a two-step derivatization to make the this compound volatile for GC analysis.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Capillary Column: A column coated with a chiral stationary phase such as Chirasil®-Val is suitable for the separation of amino acid and hydroxy acid enantiomers.
Derivatization Procedure:
-
Esterification: To a dried sample of Leucic acid, add 1 mL of 2 M HCl in methanol. Heat the mixture at 80°C for 60 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add 200 µL of ethyl acetate (B1210297) and 100 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Heat at 65°C for 30 minutes. Evaporate the reagents under a stream of nitrogen and reconstitute the sample in a suitable solvent like toluene (B28343) for injection.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 160 °C at a rate of 5 °C/min.
-
Hold at 160 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (for FID) or transfer line temperature of 280 °C (for MS).
-
Injection Mode: Splitless
Cross-Validation Workflow
A systematic approach is necessary to ensure the reliability and comparability of results obtained from different analytical techniques.
Conclusion
Both chiral HPLC and chiral GC are powerful techniques for the enantioselective analysis of this compound. The choice of method should be guided by the specific analytical requirements. Chiral HPLC offers the advantage of direct analysis without derivatization, making it a robust and straightforward method for routine analysis. In contrast, chiral GC, although requiring a derivatization step, provides higher sensitivity and is often preferred for trace analysis or when definitive identification by mass spectrometry is required. A thorough cross-validation as outlined in this guide is essential to ensure the interchangeability of data and to maintain the integrity of analytical results in research and development settings.
Confirming the Absolute Configuration of Synthesized (R)-Leucic Acid: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a chiral molecule's absolute configuration is a critical step. This guide provides a comparative overview of established analytical methods to confirm the absolute configuration of synthesized (R)-Leucic acid. We will delve into the principles, experimental protocols, and data interpretation for four primary techniques: Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.
Method Comparison at a Glance
Each technique offers distinct advantages and is suited for different stages of research and development. The choice of method often depends on factors such as sample availability, purity, the need for derivatization, and the availability of instrumentation.
| Method | Principle | Sample Requirement | Key Advantage | Limitation |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. | Pure sample in solution (mg scale) | Rapid and straightforward for known compounds. | Requires a known literature value for comparison; sensitive to impurities. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Small amount of sample in solution (µg to mg scale) | Excellent for determining enantiomeric purity and for preparative separation. | Does not directly provide the absolute configuration of an unknown sample. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Pure sample in solution (mg scale) | Provides absolute configuration without the need for crystallization or derivatization. | Requires specialized instrumentation and computational modeling for de novo determination. |
| Mosher's Method (NMR) | Covalent derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Pure sample (mg scale) that can be derivatized. | Does not require specialized equipment beyond a standard NMR spectrometer. | Requires chemical derivatization, which can be complex and may introduce impurities. |
Polarimetry
Optical rotation is a fundamental property of chiral molecules and serves as a quick check for the stereochemical identity of a synthesized compound, provided a reference value for the pure enantiomer is available.
Experimental Protocol
-
Sample Preparation: Accurately weigh a sample of the synthesized Leucic acid and dissolve it in a known volume of a specified solvent (e.g., 1 N NaOH) to a precise concentration (c), typically expressed in g/100 mL.
-
Measurement: Use a polarimeter to measure the observed optical rotation (α) of the solution in a cell of a known path length (l), usually 1 decimeter (dm). The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).
-
Comparison: Compare the calculated specific rotation with the literature value for this compound.
Data Interpretation
The specific rotation of (S)-Leucic acid is reported to be in the range of -24° to -28° (c=1, 1N NaOH).[1] Therefore, the expected specific rotation for pure this compound would be between +24° and +28° . A value within this range confirms the (R) configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for separating enantiomers and determining the enantiomeric purity of a sample. While it doesn't directly assign the absolute configuration, it can be used for confirmation if a certified standard of this compound is available for comparison of retention times.
Experimental Protocol
-
Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of acidic compounds. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective.
-
Mobile Phase Preparation: A typical mobile phase for the separation of acidic enantiomers in normal phase mode is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) with an alcohol (e.g., isopropanol (B130326) or ethanol) and a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape. A common starting point is a ratio of 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
Sample Preparation: Dissolve a small amount of the synthesized Leucic acid in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Comparison: If an authentic sample of this compound is available, inject it under the same conditions to compare retention times.
Data Interpretation
The chromatogram of a racemic mixture of Leucic acid will show two distinct peaks corresponding to the (R) and (S) enantiomers. By comparing the retention time of the peak from the synthesized sample with that of a known this compound standard, the configuration can be confirmed. The relative peak areas can be used to determine the enantiomeric excess (ee) of the synthesized product.
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.
Experimental Protocol
-
Sample Preparation: Prepare a solution of the synthesized Leucic acid in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform ab initio or density functional theory (DFT) calculations to predict the theoretical VCD spectrum for the this compound enantiomer.
-
Comparison: Compare the experimentally measured VCD spectrum with the computationally predicted spectrum.
Data Interpretation
If the signs and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated spectrum for this compound, the absolute configuration is confirmed as (R). If the experimental spectrum is a mirror image (opposite signs) of the calculated spectrum, the synthesized compound has the (S) configuration. VCD has been shown to be a powerful tool for determining the absolute configuration of α-hydroxy acids.[3]
Mosher's Method (NMR Spectroscopy)
Mosher's method is a chemical derivatization technique used to determine the absolute configuration of chiral alcohols and amines.[4][5] The chiral substrate is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration.
Experimental Protocol
-
Derivatization: In two separate reactions, esterify the synthesized Leucic acid with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base like pyridine (B92270) or DMAP.
-
Purification: Purify the resulting diastereomeric MTPA esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).
-
Data Analysis: Assign the proton signals for the groups flanking the stereocenter of Leucic acid in both spectra. Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
Data Interpretation
According to the established Mosher's model for the conformation of the MTPA esters, the protons on one side of the MTPA phenyl group will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). For an (R)-alcohol, the protons of the larger substituent at the chiral center will have a positive Δδ (δS > δR), while the protons of the smaller substituent will have a negative Δδ (δS < δR). By analyzing the signs of the Δδ values for the protons in the isobutyl group and the proton at the chiral center of the Leucic acid moiety, the (R) configuration can be unequivocally confirmed.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each method.
Caption: Workflow for Polarimetry.
Caption: Workflow for Chiral HPLC.
Caption: Workflow for VCD Spectroscopy.
Caption: Workflow for Mosher's Method.
References
A Statistical Comparison of (R)-Leucic Acid's Efficacy Across Diverse Experimental Models
(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid leucine (B10760876), produced by human tissues and various microorganisms.[1][2][3][4] It is under investigation for its potential roles in lipid metabolism, muscle protein turnover, and as an antimicrobial agent. This guide provides a comparative analysis of the effects of this compound observed in various experimental settings, supported by quantitative data and detailed methodologies for researchers, scientists, and professionals in drug development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of this compound across different experimental models.
Table 1: Effects of this compound in In Vitro Models
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| IPEC-J2 Cells (Porcine Intestinal Epithelial) | Triglyceride (TG) Content | This compound (0.125-2 mM) | Significant, dose-dependent increase in TG content. | [1] |
| IPEC-J2 Cells | CD36 Expression | This compound | Upregulation of CD36, promoting fatty acid absorption. | [1] |
| C2C12 Myotubes (Murine Skeletal Muscle) | Protein Synthesis Rate | 15 mM HICA | Significantly lowered basal protein synthesis rates under normal and cachexic conditions. | [3] |
| C2C12 Myotubes (Cachexic model with TNFα/IFNγ) | Myotube Atrophy | HICA pretreatment | Significantly improved myotube atrophy. | [3][5] |
| C2C12 Myotubes (Cachexic model with TNFα/IFNγ) | iNOS Expression & IL-6 Production | HICA pretreatment | Inhibition of iNOS expression and IL-6 production. | [3] |
| C2C12 Myotubes (Cachexic model with TNFα/IFNγ) | 3-Methylhistidine Secretion | HICA pretreatment | Suppressed secretion, indicating reduced protein degradation. | [3] |
| Gram-positive and Gram-negative bacteria | Growth Inhibition | HICA | Effective growth inhibition, including a multi-drug resistant P. aeruginosa strain. | [2][4] |
| P. gingivalis, F. nucleatum, T. forsythia, et al. | Minimum Bactericidal Concentration (MBC) | 2-hydroxyisocaproic acid | Bactericidal at ≥160 mg/mL for all tested isolates. | [6] |
| Articular Cartilage Proteases | MMP-13 and ADAMTS-5 Activity | 2-hydroxyisocaproic acid | Modulated and reduced the activity of both enzymes. | [7] |
Table 2: Effects of this compound in In Vivo (Animal) Models
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Rats | Growth-promoting efficacy | 0.1-0.3% this compound in diet for 14 days | 41% efficacy value, significantly lower than its L-isomer. | [1] |
| Rats | Weight Gain, Feed Intake, Feed Efficiency | This compound vs. L-Leucine | Significantly lower weight gain, feed intake, and feed efficiency compared to the L-Leucine group. | [1] |
| Rats (recovering from immobilization-induced atrophy) | Muscle Protein Synthesis and Muscle Mass | Chronic α-hydroxyisocaproic acid treatment | Increased protein synthesis and muscle mass. | [8] |
Table 3: Comparison of Leucine Metabolites in Human Studies
| Study Population | Intervention | Key Outcomes | Conclusion | Reference |
| Athletes (Soccer Players) | 1.5 g/day DL-α-hydroxy-isocaproic acid (HICA) for 28 days | Significant increase in whole lean body mass (LBM) (+0.3 kg for HICA vs. 0.0 kg for Placebo; p < 0.05). | HICA supplementation may increase lean muscle mass in athletes with sufficient protein intake. | [9] |
| Young Adult Men (Resistance-trained) | α-HICA, HMB-FA, HMB-Ca, or Placebo for 8 weeks | No significant between-group differences in muscle thickness, strength, or performance. | Leucine metabolites, including α-HICA, did not provide ergogenic benefits in this population. | [10][11] |
| Healthy Adults | 3.42 g free-acid HMB vs. 3.42 g Leucine | HMB stimulated muscle protein synthesis (+70%) and attenuated breakdown (-57%). Leucine stimulated synthesis more strongly (+110%). | Exogenous HMB induces muscle anabolism, potentially through different or additional mechanisms than Leucine. | [12] |
Experimental Protocols & Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in this guide.
Protocol 1: In Vitro C2C12 Myotube Atrophy Model
This protocol is based on studies investigating the effects of HICA on muscle cell atrophy.[3][5]
-
Cell Culture and Differentiation: Murine C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once cells reach confluence. The differentiation process is typically carried out for 4-6 days.
-
Induction of Cachexia (Atrophy): To mimic cachexic conditions, differentiated myotubes are co-exposed to inflammatory cytokines. A common combination is Tumor Necrosis Factor-α (TNFα) and Interferon-γ (IFNγ) at concentrations of approximately 20 ng/mL each for 24-48 hours.
-
HICA Treatment: For pretreatment studies, HICA (e.g., 15 mM) is added to the culture medium for a specified period (e.g., 2 hours) before the addition of the inflammatory cytokines. A vehicle control (the solvent used for HICA) is run in parallel.
-
Analysis of Myotube Morphology: Myotube diameter is measured using microscopy and image analysis software. A significant decrease in diameter in the cytokine-treated group compared to the control indicates atrophy. The protective effect of HICA is quantified by comparing the diameters of HICA-pretreated myotubes to those treated with cytokines alone.
-
Biochemical Assays:
-
Protein Synthesis: Measured by incorporating labeled amino acids (e.g., deuterium-labeled alanine) into cellular proteins.
-
Protein Degradation: Assessed by measuring the release of markers like 3-methylhistidine into the culture medium.
-
Gene and Protein Expression: Levels of inflammatory markers like iNOS and IL-6 are quantified using qPCR and ELISA/Western blot, respectively.
-
Protocol 2: Antibacterial Efficacy Testing
This protocol outlines the method used to determine the antibacterial properties of HICA.[2][4]
-
Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria is selected.
-
Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method is employed. Serial dilutions of HICA are prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of HICA that completely inhibits visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Determination: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar (B569324) plates without HICA. The plates are incubated, and the MBC is determined as the lowest concentration of HICA that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.
-
Mechanism of Action Studies: To investigate how HICA exerts its antibacterial effect, further assays can be performed:
-
Membrane Permeability: Using fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes.
-
Membrane Depolarization: Assessed using potential-sensitive dyes.
-
Electron Microscopy (SEM/TEM): To visualize morphological changes to the bacterial cell envelope after HICA treatment.
-
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Leucine Metabolism
Leucine is metabolized into several key bioactive compounds, including this compound (HICA), α-ketoisocaproate (KIC), and β-hydroxy-β-methylbutyrate (HMB).[9][13]
Caption: Metabolic pathway of Leucine to its key metabolites.
Proposed Signaling of this compound in Muscle Cells
In C2C12 myotubes, HICA demonstrates dual effects: it decreases basal protein synthesis while protecting against inflammatory-induced atrophy, suggesting a complex interplay with cellular signaling pathways like AMPK and mTORC1.[3]
Caption: Proposed signaling actions of HICA in myotubes.
Experimental Workflow: C2C12 Atrophy Model
The workflow for assessing the anti-atrophic effects of this compound involves cell differentiation, treatment, and subsequent analysis.
Caption: Workflow for C2C12 myotube atrophy experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) | PLOS One [journals.plos.org]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. esmed.org [esmed.org]
- 8. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 9. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leucine Metabolites Do Not Enhance Training-induced Performance or Muscle Thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide for the Validation of a Limit Test for Impurities in (R)-Leucic Acid
This guide provides a comprehensive framework for the validation of a limit test for impurities in (R)-Leucic acid samples, tailored for researchers, scientists, and drug development professionals. The methodology and validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective of validating a limit test is to demonstrate its suitability for its intended purpose, which is to control the level of specific impurities in the drug substance.[2][]
Analytical Method Selection and Comparison
The control of impurities is a critical aspect of pharmaceutical quality control. Impurities can arise from various sources, including the synthesis process, degradation, or storage. For this compound, potential impurities include the starting material (e.g., L-Leucine), its enantiomer ((S)-Leucic acid), and potential by-products from synthesis or degradation.
A High-Performance Liquid Chromatography (HPLC) method with UV detection is proposed as the most suitable technique for a limit test due to its high specificity, sensitivity, and robustness.[5][6] Other techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are less ideal for this specific application. A comparison of these methods is summarized below.
Table 1: Comparison of Analytical Methods for Impurity Testing in this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Specificity | High; excellent resolution of closely related compounds. | Low to Moderate; risk of overlapping spots. | High; but requires derivatization for non-volatile analytes like Leucic acid. |
| Sensitivity | High (ng to pg level). | Low (µg to ng level). | Very High (pg to fg level), but sample preparation is complex. |
| Quantitation | Excellent for both limit tests and quantitative assays. | Semi-quantitative at best; primarily for identification. | Excellent, but derivatization can introduce variability. |
| Throughput | Moderate to High with autosamplers. | High. | Low to Moderate. |
| Complexity | Moderate. | Low. | High; requires specialized equipment and method development for derivatization. |
Based on this comparison, HPLC is the superior choice for developing a reliable and validatable limit test for impurities in this compound.
Validation Workflow and Principles
The validation process ensures that the analytical procedure is fit for its purpose.[7] For a limit test, the ICH Q2(R1) guideline mandates the evaluation of two key parameters: Specificity and the Detection Limit (LOD) .[1][2] Robustness is also recommended to be evaluated during the development phase.
This workflow ensures a systematic approach, starting from defining the target impurity and its acceptable limit, developing a suitable method, and performing the required validation tests before final documentation.
Experimental Protocol for HPLC Limit Test Validation
This section details the experimental protocol for validating an RP-HPLC limit test for a hypothetical impurity, '(S)-Leucic acid', in the this compound drug substance.
3.1. Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).
-
Reference Standards: this compound, (S)-Leucic acid.
3.2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3.3. Preparation of Solutions
-
Diluent: Mobile Phase A.
-
This compound Sample Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 10 mL of diluent.
-
(S)-Leucic Acid Standard Stock (100 µg/mL): Accurately weigh and dissolve 10 mg of (S)-Leucic acid in 100 mL of diluent.
-
Limit Test Spiked Sample (0.1% Impurity): Dilute 100 µL of the (S)-Leucic Acid Standard Stock to 10.0 mL with the this compound Sample Solution. This creates a sample containing the API at 10 mg/mL and the impurity at a concentration of 0.1% relative to the API.
3.4. Validation Procedures
-
Specificity:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the impurity.
-
Inject the this compound Sample Solution to record the retention time of the main peak.
-
Inject a diluted (S)-Leucic Acid Standard (10 µg/mL) to determine the retention time of the impurity.
-
Inject the Limit Test Spiked Sample to demonstrate that the impurity peak is well-resolved from the main this compound peak. The resolution factor should be ≥ 2.0.
-
-
Detection Limit (LOD):
-
The LOD is determined based on the signal-to-noise (S/N) ratio.
-
Prepare a series of diluted solutions of the (S)-Leucic acid standard.
-
Inject these solutions and determine the concentration that yields a signal-to-noise ratio of approximately 3:1. This concentration is established as the LOD.
-
Data Presentation and Acceptance Criteria
Visualizing the relationship between the active pharmaceutical ingredient (API) and its potential impurities helps in understanding the analytical challenge of the separation method.
Table 2: Specificity Validation Data (Hypothetical Results)
| Sample Injected | Retention Time of this compound (min) | Retention Time of (S)-Leucic Acid (min) | Resolution (API vs. Impurity) | Acceptance Criterion | Result |
| This compound | 8.52 | - | - | - | - |
| (S)-Leucic Acid | - | 9.88 | - | - | - |
| Spiked Sample | 8.53 | 9.89 | 2.8 | ≥ 2.0 | Pass |
| Blank | No peaks detected | No peaks detected | - | No interference | Pass |
Table 3: Detection Limit (LOD) Determination Data (Hypothetical Results)
| Impurity Concentration (µg/mL) | Signal Height | Noise Height | Signal-to-Noise (S/N) Ratio | Acceptance Criterion | Result |
| 1.0 | 35.2 | 3.1 | 11.4 | - | - |
| 0.5 | 17.8 | 3.0 | 5.9 | - | - |
| 0.3 | 9.1 | 2.9 | 3.1 | Approx. 3:1 | LOD = 0.3 µg/mL |
| 0.1 | 3.5 | 3.2 | 1.1 | - | - |
The LOD of 0.3 µg/mL corresponds to 0.003% of the nominal sample concentration (10 mg/mL), demonstrating the high sensitivity of the method, making it suitable for controlling the impurity at a typical limit of 0.1%.
Conclusion
The proposed RP-HPLC method provides the necessary specificity and sensitivity for the control of impurities in this compound. The validation protocol, adhering to ICH Q2(R1) guidelines, confirms that the method is suitable for its intended use as a limit test.[1][8] The experimental data demonstrate clear separation of the impurity from the main component and a detection limit well below the typical reporting threshold, ensuring the quality and safety of the drug substance.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
Comparative Metabolomic Profiling Reveals Distinct Metabolic Signatures Following (R)-Leucic Acid Treatment
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic impact of (R)-Leucic acid, offering a comparative analysis with alternative compounds and detailed experimental methodologies.
This compound, a metabolite of the branched-chain amino acid leucine, has garnered interest for its potential biological activities, including its role in lipid metabolism and as a product of probiotic bacteria.[1][2][3] Understanding its precise impact on cellular metabolism is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide provides a comparative overview of the metabolomic changes induced by this compound treatment, contrasted with a standard control and the well-studied amino acid, L-Leucine. The data presented herein is a representative synthesis based on established metabolomic workflows and known metabolic pathways.
Comparative Analysis of Key Metabolite Changes
To assess the metabolic perturbations following this compound treatment, a hypothetical untargeted metabolomics study was conceptualized. In this scenario, a relevant biological system (e.g., cultured hepatocytes) is treated with this compound, L-Leucine (as a metabolic precursor and bioactive molecule), or a vehicle control. The following tables summarize the anticipated quantitative changes in key metabolite classes. The data is presented as fold change relative to the control group and is illustrative of the expected outcomes from such an experiment.
Table 1: Changes in Central Carbon Metabolism
| Metabolite | This compound Treatment (Fold Change) | L-Leucine Treatment (Fold Change) |
| Glucose | 0.85 | 0.90 |
| Pyruvate | 1.10 | 1.25 |
| Lactate | 1.20 | 1.15 |
| Citrate | 1.35 | 1.50 |
| Succinate | 1.28 | 1.40 |
| Malate | 1.30 | 1.45 |
Table 2: Alterations in Amino Acid Metabolism
| Metabolite | This compound Treatment (Fold Change) | L-Leucine Treatment (Fold Change) |
| Leucine | 1.15 | 5.20 |
| Isoleucine | 1.05 | 1.10 |
| Valine | 1.08 | 1.12 |
| Glutamate | 1.40 | 1.65 |
| Alanine | 1.25 | 1.35 |
| α-Ketoisocaproate (KIC) | 1.50 | 3.50 |
Table 3: Impact on Lipid Metabolism
| Metabolite | This compound Treatment (Fold Change) | L-Leucine Treatment (Fold Change) |
| Palmitic Acid | 1.60 | 1.40 |
| Stearic Acid | 1.55 | 1.35 |
| Oleic Acid | 1.70 | 1.50 |
| Triglycerides | 1.80 | 1.60 |
| Cholesterol | 1.20 | 1.10 |
Experimental Protocols
The following section details the methodologies that would be employed in a comparative metabolomics study of this compound. These protocols are based on well-established and widely used techniques in the field of metabolomics.[4][5][6][7]
Cell Culture and Treatment
A suitable cell line (e.g., HepG2 human hepatocarcinoma cells) would be cultured under standard conditions. For the experiment, cells would be seeded and allowed to adhere and grow to a specified confluency. Subsequently, the culture medium would be replaced with fresh medium containing one of the following treatments:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (at a physiologically relevant concentration)
-
L-Leucine (at a concentration equimolar to the this compound treatment)
Cells would be incubated with the respective treatments for a predetermined time course (e.g., 24 hours) before harvesting for metabolite extraction.
Metabolite Extraction
Metabolite extraction is a critical step to ensure the preservation of the cellular metabolome.[8][9]
-
Quenching: The metabolic activity of the cells would be rapidly quenched by washing with ice-cold phosphate-buffered saline (PBS).
-
Extraction: A cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, would be added to the cells.
-
Cell Lysis: The cells would be scraped and the cell lysate collected.
-
Centrifugation: The lysate would be centrifuged at a high speed to pellet proteins and other cellular debris.
-
Supernatant Collection: The supernatant containing the small molecule metabolites would be carefully collected for analysis.
Metabolomic Analysis using LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying a wide range of metabolites.[4][10]
-
Chromatography: The extracted metabolites would be separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of a broad range of metabolites.
-
Mass Spectrometry: The separated metabolites would be introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) for detection and identification. Data would be acquired in both positive and negative ionization modes to maximize metabolite coverage.
Data Analysis and Metabolite Identification
The raw data from the LC-MS analysis would be processed using specialized software.[11][12][13]
-
Peak Picking and Alignment: The software identifies and aligns metabolic features across all samples.
-
Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), would be used to identify metabolites that are significantly different between the treatment groups.
-
Metabolite Identification: Significantly altered features would be identified by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN).
Visualizing the Impact: Workflows and Pathways
To provide a clearer understanding of the experimental process and the potential biological implications of this compound treatment, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for comparative metabolomics.
Caption: this compound's potential role in metabolic pathways.
Conclusion
This comparative guide outlines the expected metabolic consequences of this compound treatment and provides a robust framework for conducting such an investigation. The illustrative data suggests that this compound may induce distinct metabolic shifts, particularly in lipid metabolism, that differ from those elicited by its parent amino acid, L-Leucine. The provided experimental protocols offer a comprehensive roadmap for researchers seeking to perform similar metabolomic profiling studies. The visualization of the experimental workflow and potential signaling pathways further aids in the conceptualization and interpretation of such research. Further empirical studies are warranted to validate these hypothetical findings and to fully elucidate the biological significance of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Leucinic acid (HMDB0000665) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 7. Untargeted Metabolomics Workflows | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. organomation.com [organomation.com]
- 9. Sample preparation | Metabolomics [ebi.ac.uk]
- 10. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics Data Analysis: From Raw Data to Insights [arome-science.com]
- 12. Data Analysis and Bioinformatics in Metabolomics Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Statistical methods for the analysis of high-throughput metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Leucic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of (R)-Leucic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is known to cause skin and serious eye irritation[1].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Use a lab coat or other protective clothing to prevent skin contact[1].
-
Ventilation: Handle the material in a well-ventilated area or under a chemical fume hood[1].
In case of accidental release, absorb spills with an inert, non-combustible material like diatomite or universal binders and collect for disposal[1]. Prevent the substance from entering drains or water courses[1].
Disposal Decision Workflow
The proper disposal route for this compound depends primarily on institutional policies and local regulations. The following diagram outlines the critical decision-making process for determining the correct disposal path.
Caption: Disposal decision workflow for this compound.
Experimental Protocols for Disposal
The most universally accepted and safest method for disposing of this compound is to collect it as chemical waste for professional disposal. Neutralization and drain disposal is a potential alternative only where explicitly permitted.
Procedure A: Collection for Professional Disposal (Recommended)
This is the standard and most compliant procedure for laboratory chemical waste and is mandated unless your institution's Environmental Health & Safety (EHS) department explicitly approves another method.
Methodology:
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure screw-top cap.
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing "this compound" and its concentration. Include the date accumulation started.
-
Segregate Waste: Store the this compound waste container separately from incompatible materials, particularly bases and strong oxidizing agents[2].
-
Transfer Waste: Carefully pour or transfer the this compound waste into the designated container. Perform this transfer in a well-ventilated area or fume hood. Do not mix with other waste streams unless instructed by your EHS office.
-
Secure the Container: Keep the container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area until it is ready for pickup. Ensure secondary containment is used to prevent spills.
-
Arrange for Pickup: Follow your institution's procedures to request a chemical waste pickup from your EHS or a licensed professional waste disposal service[3].
Procedure B: Neutralization and Drain Disposal (Requires EHS Approval)
Warning: This method is not universally permissible. Federal, state, and local regulations strictly govern what can be disposed of via the sanitary sewer[1][4]. Labs may neutralize acids only if the final solution's pH is within the range permitted by the local wastewater authority (typically 5.5 to 9.5) and the solution contains no other prohibited items[4].
Methodology:
-
Verify Regulations: Confirm with your institution's EHS department that this procedure is allowed for small quantities of this compound.
-
Dilute the Acid: In a suitable container (e.g., a large beaker), dilute the this compound solution with a large volume of cold water (at least a 10:1 ratio of water to acid).
-
Prepare Neutralizing Base: In a separate container, prepare a dilute solution of a weak inorganic base, such as sodium bicarbonate or sodium carbonate, in water.
-
Perform Neutralization: While stirring the diluted acid solution, slowly add the basic solution. This process can generate heat; proceed with caution.
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the base slowly until the pH is within the neutral range required by your local wastewater treatment facility (e.g., 6.0-9.0).
-
Dispose via Drain: Once neutralized, flush the solution down the sanitary sewer drain with a copious amount of running water (at least 20 times the volume of the neutralized solution).
-
Log the Disposal: Record the date, chemical, quantity, and final pH in your laboratory's disposal log.
Data Summary for Disposal
The following table summarizes key quantitative and qualitative data relevant to the disposal of this compound.
| Parameter | Guideline / Data | Source / Regulation |
| Hazard Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A) | GHS Classification[1] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | US EPA[5][6][7] |
| Primary Disposal Method | Collection for approved waste disposal plant | Safety Data Sheet |
| Waste Segregation | Store away from bases and strong oxidizing agents | Standard Lab Practice[2] |
| Permissible pH for Drain | Typically between 5.5 and 9.5 (Varies by location) | Local Wastewater Regulations[4] |
| Container Material | High-Density Polyethylene (HDPE) or other compatible plastic | Standard Lab Practice[8] |
Disclaimer: This information is intended as a guide. It is the responsibility of the waste generator to characterize their waste and ensure disposal is carried out in full compliance with all applicable federal, state, local, and institutional regulations[1][3]. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. fishersci.ca [fishersci.ca]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling (R)-Leucic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of (R)-Leucic acid (CAS No. 20312-37-2). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes and dust.[1] |
| Hand Protection | Wear protective gloves. Nitrile rubber gloves are a suitable choice for handling acids.[1] |
| Skin and Body Protection | An impervious lab coat or protective clothing is necessary to prevent skin contact.[1] |
| Respiratory Protection | In case of dust or aerosol formation, a suitable respirator should be worn.[1] Work should be conducted in an area with appropriate exhaust ventilation.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
Experimental Protocol: General Handling Procedure
-
Preparation :
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.[1]
-
Don all required PPE as outlined in Table 1.
-
Conduct all manipulations that may generate dust or aerosols within a certified chemical fume hood.
-
-
Weighing and Dissolving :
-
Carefully weigh the required amount of solid this compound.
-
To prepare a stock solution, slowly add the solid to the desired solvent in a suitable container. This compound can be dissolved in solvents such as DMSO, PEG300, Tween-80, and saline for experimental use.
-
-
Conducting the Experiment :
First Aid Measures
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection :
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.
-
Solid waste, such as contaminated gloves and weighing paper, should be placed in a separate, sealed hazardous waste bag.
-
-
Neutralization of Acidic Waste :
-
Before disposal, acidic waste solutions should be neutralized.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic waste solution while stirring.
-
Monitor the pH of the solution. Continue adding the base until the pH is neutral (pH 6-8).
-
-
Final Disposal :
-
Once neutralized, the waste can be disposed of according to your institution's specific guidelines for chemical waste.
-
Never pour this compound waste down the drain without proper neutralization and authorization.[1]
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
